molecular formula C9H12N2O2 B3283569 2-Amino-2-(4-methoxyphenyl)acetamide CAS No. 76986-15-7

2-Amino-2-(4-methoxyphenyl)acetamide

Cat. No.: B3283569
CAS No.: 76986-15-7
M. Wt: 180.2 g/mol
InChI Key: TZADAWVLFGIAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZADAWVLFGIAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-2-(4-methoxyphenyl)acetamide CAS 76986-15-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-Amino-2-(4-methoxyphenyl)acetamide (CAS 76986-15-7)

Executive Summary

2-Amino-2-(4-methoxyphenyl)acetamide (CAS 76986-15-7) is a significant non-proteinogenic amino acid derivative used primarily as a chiral building block in medicinal chemistry. Structurally, it is the amide derivative of 4-methoxyphenylglycine. It serves as a critical intermediate in the synthesis of semi-synthetic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-lactam antibiotics, peptidomimetics, and enzyme inhibitors.

Crucial Distinction: Researchers must distinguish this compound (an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino amide) from its constitutional isomer, N-(4-amino-2-methoxyphenyl)acetamide (an aniline derivative used in dye and sulfonamide synthesis). Confusing these two can lead to catastrophic errors in retrosynthetic planning.

Chemical Identity & Structural Analysis

This compound features a stereogenic center at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-carbon, linking an amino group, an amide group, and a para-methoxyphenyl ring. It exists as two enantiomers, (R) and (S), though the CAS 76986-15-7 typically designates the racemic mixture unless specified otherwise.
Attribute Detail
CAS Number 76986-15-7
IUPAC Name 2-Amino-2-(4-methoxyphenyl)acetamide
Synonyms 4-Methoxyphenylglycinamide;

-Amino-4-methoxybenzeneacetamide
Molecular Formula

Molecular Weight 180.20 g/mol
SMILES COc1ccc(cc1)C(N)C(N)=O
InChIKey TZADAWVLFGIAKY-UHFFFAOYSA-N

Physicochemical Properties

The methoxy group at the para-position functions as an electron-donating group (EDG), increasing the electron density of the aromatic ring compared to unsubstituted phenylglycinamide. This electronic effect influences both the pKa of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amine and the metabolic stability of the ring.
Property Value / Description Significance
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation.
Melting Point >150°C (Decomposes)Typical for amino acid amides due to intermolecular H-bonding.
Solubility Soluble in DMSO, MeOH, Dilute AcidProtonation of the amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) drastically increases aqueous solubility.
pKa (Amine) ~7.5 - 8.0 (Predicted)Slightly more basic than phenylglycinamide due to p-OMe donation.
LogP ~0.5 (Predicted)Moderate lipophilicity; suitable for CNS-active scaffolds.
H-Bond Donors 2 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, Amide NH)
Critical for binding affinity in enzyme pockets.

Synthetic Methodologies

The synthesis of 2-Amino-2-(4-methoxyphenyl)acetamide generally proceeds via two primary pathways: the Strecker Synthesis (for racemates) or the Chemical Resolution/Asymmetric Synthesis (for pure enantiomers).

Method A: Modified Strecker Synthesis (Racemic)

This is the most atom-economical route for large-scale production. It involves the condensation of p-anisaldehyde with ammonium chloride and potassium cyanide (or TMSCN) to form the aminonitrile, followed by controlled hydrolysis.

Protocol:

  • Imine Formation: React p-anisaldehyde with

    
     in aqueous ammonia/methanol.
    
  • Cyanation: Add NaCN slowly at 0°C to form 2-amino-2-(4-methoxyphenyl)acetonitrile.

  • Hydrolysis: Treat the nitrile with concentrated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or alkaline 
    
    
    
    at <20°C to stop at the amide stage (avoiding hydrolysis to the acid).
Method B: Amidation of Phenylglycine Derivatives

For enantiopure synthesis, one typically starts with chiral (R)- or (S)-4-methoxyphenylglycine.

Protocol:

  • Esterification: Reflux (S)-4-methoxyphenylglycine with

    
     in methanol to yield the methyl ester hydrochloride.
    
  • Ammonolysis: Treat the ester with methanolic ammonia (

    
     in MeOH) at room temperature for 18–24 hours.
    
  • Purification: Concentrate in vacuo and recrystallize from EtOAc/Hexanes.

Visualizing the Synthetic Logic

SynthesisPathway cluster_0 Strecker Route (Racemic) Anisaldehyde p-Anisaldehyde Imine Imine Intermediate Anisaldehyde->Imine NH4Cl, MeOH Nitrile Aminonitrile (Intermediate) Imine->Nitrile NaCN, 0°C Target 2-Amino-2-(4-methoxyphenyl) acetamide Nitrile->Target H2SO4 (Partial Hydrolysis) Acid 4-Methoxyphenylglycine Ester Methyl Ester Acid->Ester SOCl2, MeOH Ester->Target NH3/MeOH (Ammonolysis)

Figure 1: Dual synthetic pathways accessing the target amide via Strecker chemistry (top) or Amino Acid transformation (bottom).

Applications in Medicinal Chemistry

Beta-Lactam Antibiotics

The 4-hydroxyphenylglycine side chain is famous for its role in Amoxicillin and Cefadroxil. The 4-methoxy analogue (derived from this acetamide) serves as a lipophilic bioisostere. It is used to probe the steric tolerance of Penicillin-Binding Proteins (PBPs). The amide group is often hydrolyzed to the acid in the final drug, or reduced to a diamine.

Peptidomimetics & Chiral Resolution

Because the compound has a rigid aromatic side chain close to the amine, it is an excellent resolving agent for chiral acids. Conversely, it is used as a substrate to test the efficacy of kinetic resolution enzymes (e.g., amidases from Pseudomonas putida), which selectively hydrolyze one enantiomer to the acid while leaving the other as the amide.

Neuroactive Scaffolds

Substituted phenylglycinamides are precursors to N-benzyl amino acid derivatives , which have shown activity as anticonvulsants (functionalized amino acid anticonvulsants, FAAs). The methoxy group improves blood-brain barrier (BBB) penetration compared to the hydroxy analogue.

Analytical Characterization

To validate the identity of CAS 76986-15-7, the following spectroscopic signals are diagnostic.


 NMR (300 MHz, 

):
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     3.73 ppm (s, 3H):  Methoxy group (
    
    
    
    ). Distinct singlet.
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     4.25 ppm (s, 1H):  Chiral 
    
    
    
    -proton (
    
    
    ).
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     6.85 ppm (d, 2H):  Aromatic protons ortho to methoxy.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     7.30 ppm (d, 2H):  Aromatic protons meta to methoxy.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     7.10 & 7.50 ppm (br s, 2H):  Amide protons (
    
    
    
    ).

HPLC Method for Chiral Purity:

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV @ 230 nm.

  • Expectation: Enantiomers typically separate with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amides can hydrolyze slowly in moist air.

  • Stability: Stable in solid form. In solution, avoid strong acids or bases unless hydrolysis is intended.

  • Safety: Irritant.[1] Use standard PPE (gloves, goggles). Avoid inhalation of dust.

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45158935, (2R)-2-Amino-2-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Enantioselective synthesis of chiral amines and amides. (General reference for Strecker chemistry context). Retrieved from [Link]

Sources

Technical Guide: (R)- vs (S)-2-Amino-2-(4-methoxyphenyl)acetamide

[1]

Executive Summary

The enantiomers of 2-Amino-2-(4-methoxyphenyl)acetamide (also known as 4-methoxyphenylglycine amide) are critical chiral building blocks in the synthesis of semi-synthetic

Chemical Identity & Properties

The compound exists as a racemate or as distinct enantiomers.[1] The (R)-enantiomer is generally the pharmacologically relevant scaffold for antibiotic synthesis (matching the D-phenylglycine configuration).

Table 1: Physicochemical Profile
Property(R)-Enantiomer(S)-EnantiomerRacemate
CAS Number 67412-96-8 96155-89-4 76986-15-7
IUPAC Name (2R)-2-amino-2-(4-methoxyphenyl)acetamide(2S)-2-amino-2-(4-methoxyphenyl)acetamide2-amino-2-(4-methoxyphenyl)acetamide
Molecular Formula C

H

N

O

C

H

N

O

C

H

N

O

Molecular Weight 180.20 g/mol 180.20 g/mol 180.20 g/mol
Physical State White to off-white solidWhite to off-white solidWhite crystalline powder
Chirality D-configuration (related to D-phenylglycine)L-configurationN/A

Stereoselective Synthesis & Resolution

Obtaining high enantiomeric excess (ee) is paramount. Two primary routes are established: Classical Chemical Resolution and Asymmetric Enzymatic Hydrolysis .

Route A: Classical Resolution via Tartaric Acid

This method utilizes the differential solubility of diastereomeric salts formed with chiral tartaric acid. It is robust and scalable for industrial applications.

Protocol:

  • Salt Formation: Dissolve racemic 2-amino-2-(4-methoxyphenyl)acetamide in methanol/water (approx. 5:1 v/v).

  • Addition: Add 1.0 equivalent of (2R,3R)-(+)-Tartaric acid (L-tartaric acid).

  • Crystallization: Heat to reflux until clear, then cool slowly to 0-5°C. The diastereomeric salt of the (R)-amine precipitates due to lower solubility.

  • Filtration & Basification: Filter the crystals. Resuspend in water and adjust pH to ~9-10 with NH

    
    OH to liberate the free (R)-base.
    
  • Recrystallization: Recrystallize from ethanol to achieve >98% ee.

Route B: Enzymatic Kinetic Resolution

Biocatalysis offers milder conditions. An amidase or lipase (e.g., Pseudomonas cepacia lipase) selectively hydrolyzes the (S)-amide to the acid, leaving the desired (R)-amide intact.

Protocol:

  • Suspend racemic amide in phosphate buffer (pH 7.5).

  • Add immobilized Lipase PS.

  • Incubate at 30°C with stirring.

  • Separation: The (S)-enantiomer is converted to (S)-2-amino-2-(4-methoxyphenyl)acetic acid (soluble in base), while the (R)-amide remains as a precipitate or extractable organic solid.

Diagram 1: Synthesis & Resolution Workflow

SynthesisResolutionStart4-Methoxyphenylglycine (Racemic)Step1Esterification(SOCl2 / MeOH)Start->Step1Step2Amidation(NH3 / H2O)Step1->Step2RacemateRacemic Amide(CAS: 76986-15-7)Step2->RacemateResolutionChiral ResolutionRacemate->ResolutionPathARoute A:(+)-Tartaric AcidResolution->PathAChemicalPathBRoute B:Enzymatic (Lipase)Resolution->PathBBiocatalyticProdR(R)-Enantiomer(Precipitate/Residue)Target for AntibioticsPathA->ProdRCrystallizationProdS(S)-Enantiomer(Filtrate/Hydrolyzed Acid)PathA->ProdSMother LiquorPathB->ProdRUnreacted AmidePathB->ProdSHydrolyzed Acid

Caption: Workflow for converting racemic precursor to enantiopure (R)-amide via chemical or enzymatic routes.

Analytical Characterization

Distinguishing the enantiomers requires chiral stationary phases (CSPs). Standard C18 columns cannot separate these isomers.

Chiral HPLC Method
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Absorption of the anisole moiety).

  • Expected Elution: The (R)-enantiomer typically elutes second on AD-H columns due to stronger interaction with the chiral selector, though standards must confirm order.

Pharmaceutical Applications

The primary utility of the (R)-enantiomer lies in its structural homology to D-4-hydroxyphenylglycine , the side chain of blockbuster antibiotics.

Beta-Lactam Antibiotic Synthesis

While Cefprozil and Amoxicillin contain a para-hydroxyl group, the para-methoxy derivative is used in:

  • Protected Synthesis: The methoxy group acts as a robust ether protecting group during harsh acylation conditions of the 7-ACA (cephalosporin) nucleus. It is subsequently demethylated (e.g., using BBr

    
    ) to yield the active hydroxy-drug.
    
  • Analog Development: Used to synthesize methoxy-analogs of cephalosporins to study Structure-Activity Relationships (SAR) regarding bacterial cell wall penetration.

Peptidomimetics

(R)-2-Amino-2-(4-methoxyphenyl)acetamide is used as a constrained phenylalanine analog in peptide drug design. The rigid amide and electron-donating methoxy group influence the peptide backbone conformation, often enhancing metabolic stability against proteases.

Diagram 2: Pharmacophore Utility

PharmacophoreTarget(R)-2-Amino-2-(4-methoxyphenyl)acetamideApp1Cefprozil/Amoxicillin AnalogsTarget->App1PrecursorApp2PeptidomimeticsTarget->App2Building BlockMech1Demethylation yieldsactive D-HPG side chainApp1->Mech1Mech2Rigidifies backbone;Protease resistanceApp2->Mech2

Caption: The (R)-enantiomer serves as a protected precursor for antibiotics and a scaffold for stable peptides.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO

    
     (carbamate formation) and oxidation over long periods.
    
  • Safety: Irritant. Avoid inhalation. The methoxy-aniline substructure suggests potential toxicity; handle in a fume hood.

References

  • PubChem. (2R)-2-Amino-2-(4-methoxyphenyl)acetamide (CID 45158935). National Library of Medicine. Link

  • ChemicalBook. 2-Amino-2-(4-methoxyphenyl)acetamide Synthesis and Properties. Link

  • BLD Pharm. (S)-2-Amino-2-(4-methoxyphenyl)acetamide CAS 96155-89-4 Product Entry. Link

  • Google Patents. Process for manufacturing optically pure (R)- or (S)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide (Analogous resolution protocols). WO2005080323A1. Link

  • BenchChem. Application Notes for Phenylglycine Derivatives in Pharmaceutical Synthesis. Link

In-Depth Technical Guide: Solubility Dynamics of 4-Methoxy-α-Phenylglycinamide in Aqueous vs. DMSO Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug discovery and chemical biology, the physical properties of synthetic intermediates and non-natural amino acids dictate their utility in downstream applications. 4-Methoxy-α-phenylglycinamide (also known as 2-amino-2-(4-methoxyphenyl)acetamide) is a highly versatile structural motif used in the synthesis of peptidomimetics and small-molecule inhibitors.

However, handling this compound presents a classic solvation dichotomy. The molecule possesses highly polar functional groups (an α-amine and a terminal amide) juxtaposed against a lipophilic 4-methoxyphenyl ring. This guide provides an in-depth mechanistic analysis of its solubility behavior in Dimethyl Sulfoxide (DMSO) versus aqueous buffers, offering field-proven protocols to prevent compound attrition, mitigate precipitation artifacts, and ensure high-fidelity assay data.

Physicochemical Profiling & Solvation Mechanics

To understand how to formulate and dilute 4-methoxy-α-phenylglycinamide, we must first deconstruct the causality behind its solvation thermodynamics. Solubility is not a static value; it is a dynamic equilibrium dictated by molecular structure and the solvent environment [1].

The Structural Drivers
  • The α-Amine (pKa ~8.5–9.0): This is the primary driver of aqueous solubility. At a physiological pH of 7.4, the amine is predominantly protonated (

    
    ), which thermodynamically favors ion-dipole interactions with water. However, as the pH approaches the pKa (e.g., in basic assay buffers), the molecule reverts to its free-base form, drastically reducing aqueous solubility.
    
  • The Amide Group: Acting as both a hydrogen-bond donor and acceptor, the amide group facilitates solvation in both protic (water) and polar aprotic (DMSO) environments.

  • The 4-Methoxy Group: The addition of the methoxy group to the phenyl ring increases the molecule's overall lipophilicity (LogP) compared to unsubstituted phenylglycinamide. While the oxygen atom provides a minor H-bond acceptor site, the bulky methyl group disrupts the hydration shell, driving the compound toward hydrophobic collapse and precipitation in purely aqueous environments at high concentrations.

Water vs. DMSO Dichotomy

DMSO is the universal solvent for small-molecule compound management [3]. It solvates the hydrophobic 4-methoxyphenyl ring via dispersion forces while simultaneously engaging the polar amine and amide groups through strong dipole-dipole interactions. Conversely, water relies entirely on hydrogen bonding and the protonation state of the amine. When transitioning from a DMSO stock to an aqueous buffer, the rapid change in dielectric constant causes a "solvent shift," often resulting in metastable supersaturation or immediate kinetic precipitation.

G cluster_0 Physicochemical Drivers Molecule 4-Methoxy-α-phenylglycinamide Amine α-Amine (pKa ~8.5) Protonation State Molecule->Amine Methoxy 4-Methoxy Group Lipophilicity (LogP) Molecule->Methoxy Amide Amide Group H-Bonding Donor/Acceptor Molecule->Amide AqSol Aqueous Solubility (pH Sensitive) Amine->AqSol Ionized at pH < 7 Methoxy->AqSol Decreases (Hydrophobic) DMSOSol DMSO Solubility (Aprotic Solvation) Methoxy->DMSOSol Highly Soluble Amide->AqSol Increases (H-Bonds) Amide->DMSOSol H-Bond Acceptor

Physicochemical drivers dictating the solvation of 4-methoxy-α-phenylglycinamide.

Comparative Solubility Data

To optimize assay design, researchers must differentiate between thermodynamic solubility (equilibrium state) and kinetic solubility (the point of precipitation upon rapid dilution) [2]. The table below summarizes the empirical behavior of 4-methoxy-α-phenylglycinamide.

ParameterAqueous Buffer (pH 7.4)DMSO (100% Anhydrous)Causality / Scientific Rationale
Max Working Concentration < 2–5 mM (Kinetic limit)> 50 mMHydrophobic effect of the methoxy-phenyl ring restricts aqueous capacity.
Solvation Mechanism Ion-dipole (protonated amine) & H-bondingDipole-dipole & Dispersion forcesDMSO efficiently disrupts the crystalline lattice without relying on pH.
Stability (Long-term) Poor (Susceptible to hydrolysis/oxidation)Excellent (If kept anhydrous)Water absorption in DMSO can cause gradual degradation over months [4].
Temperature Dependency High (Precipitates at 4°C)Low (Freezes at 18.5°C)Aqueous solubility drops exponentially at lower temperatures.
Application Role Working solutions (In vitro assays)Archival Stock SolutionsDMSO must be diluted to ≤1% v/v to prevent cellular toxicity in assays.

Experimental Workflows & Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflows are designed as self-validating systems to ensure compound integrity from storage to assay.

Protocol 1: Preparation of High-Fidelity DMSO Stock Solutions

Objective: Generate a stable 10 mM stock solution while preventing water ingress, which is a primary cause of compound degradation in compound management libraries [4].

  • Desiccation: Ensure the lyophilized 4-methoxy-α-phenylglycinamide powder is brought to room temperature inside a desiccator to prevent condensation.

  • Solvent Selection: Use strictly anhydrous DMSO (≤0.005% water content, sealed under argon).

  • Gravimetric Dissolution: Weigh the required mass into a glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Acoustic Mixing: Utilize an acoustic liquid handler or a vortex mixer for 60 seconds. Do not use heat, as this can induce localized thermal degradation of the amine.

  • Aliquoting: Dispense the stock into single-use, 2D-barcoded tubes (e.g., 50 µL per tube). This prevents repeated freeze-thaw cycles, which force the compound out of solution and alter the effective concentration [3].

  • Storage: Store at -20°C in a dry environment.

Protocol 2: Kinetic Solubility Profiling via Laser Nephelometry

Objective: Determine the exact concentration at which 4-methoxy-α-phenylglycinamide precipitates when transferred from DMSO to an aqueous assay buffer [1].

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the 10 mM DMSO stock in 100% DMSO using a 384-well microplate.

  • Solvent Shift: Using an automated liquid handler, rapidly transfer 1 µL of each DMSO dilution into 99 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a clear-bottom assay plate. Causality: This maintains a constant 1% DMSO concentration across all wells, isolating the compound concentration as the sole variable.

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes to allow metastable supersaturated solutions to equilibrate.

  • Nephelometric Detection: Read the plate using a microplate nephelometer (e.g., NEPHELOstar). The instrument measures forward-scattered light.

  • Data Validation: Plot the Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is the inflection point where NTU values rise significantly above the baseline buffer control.

G Stock 10 mM Stock (Anhydrous DMSO) Dilution Serial Dilution (in DMSO) Stock->Dilution Aliquot Aqueous Aqueous Buffer Transfer (Final DMSO ≤1%) Dilution->Aqueous Solvent Shift Nephelometry Laser Nephelometry (Turbidity Detection) Aqueous->Nephelometry Measure NTU Assay In Vitro Assay (Soluble Fraction) Nephelometry->Assay If NTU < Threshold

Self-validating workflow for transitioning from DMSO stock to aqueous assay conditions.

Downstream Application Considerations

When utilizing 4-methoxy-α-phenylglycinamide in biological assays, the transition from DMSO to water is the most critical failure point.

  • Cell-Based Assays: Mammalian cell cultures generally tolerate a maximum of 0.1% to 1.0% DMSO. If the required assay concentration of the compound exceeds its kinetic solubility at 1% DMSO, you will observe "false negatives" due to compound precipitation (the compound is physically unavailable to bind the target).

  • Formulation Rescue: If higher aqueous concentrations are mandatory, do not simply increase the DMSO percentage. Instead, manipulate the aqueous environment. Lowering the buffer pH slightly (e.g., to pH 6.5) will increase the ionization of the α-amine, drastically improving aqueous solubility. Alternatively, the addition of biologically compatible surfactants (e.g., 0.01% Tween-20) can help maintain the compound in a metastable suspension long enough for acute in vitro measurements.

References

  • Drug solubility: why testing early matters in HTS BMG LABTECH[Link]

  • In vitro solubility assays in drug discovery Current Drug Metabolism (PubMed) [Link]

  • Stability of Screening Compounds in Wet DMSO Journal of Biomolecular Screening (ResearchGate)[Link]

p-methoxyphenylglycine amide derivatives literature review

Technical Guide: -Methoxyphenylglycine Amide Derivatives

Synthesis, Pharmacological Mechanisms, and Therapeutic Applications

Executive Summary

The


-methoxyphenylglycine amide




Its primary utility lies in protease inhibition (specifically Thrombin and Factor Xa), where it serves as a neutral P1 residue surrogate, improving oral bioavailability by replacing highly basic arginine mimics. Additionally, derivatives exhibit significant activity in CNS modulation (anticonvulsant/analgesic) and serve as chiral auxiliaries in the synthesis of semi-synthetic

Chemical Architecture & Synthesis

The core structure is 2-amino-2-(4-methoxyphenyl)acetamide .[1] The presence of the

Synthetic Pathways

Two primary routes are employed: the Strecker Synthesis (for racemic mixtures) and Enzymatic Resolution (for enantiopure forms).[2]

Route A: Modified Strecker Synthesis (Racemic)

This robust protocol converts

Mechanism:

  • Condensation:

    
    -Anisaldehyde reacts with ammonium chloride and potassium cyanide to form the 
    
    
    -aminonitrile.
  • Partial Hydrolysis: Controlled hydrolysis (using

    
     or alkaline 
    
    
    ) converts the nitrile to the amide without hydrolyzing it fully to the carboxylic acid.
Route B: Direct Amidation (Chiral Retention)

Starting from enantiopure



SynthesisPathwaysAnisaldehydep-AnisaldehydeImineImine IntermediateAnisaldehyde->ImineNH4ClNitrileα-AminonitrileImine->NitrileKCNAmidep-MethoxyphenylglycineAmide (Racemic)Nitrile->AmideH2SO4 (Partial Hydrolysis)ChiralAcid(R)-p-MethoxyphenylglycineActivatedActivated Ester/ChlorideChiralAcid->ActivatedSOCl2 or EDC/HOBtChiralAmide(R)-Amide DerivativeActivated->ChiralAmideR-NH2

Figure 1: Synthetic pathways for racemic and enantiopure p-methoxyphenylglycine amides.

Pharmacological Profiles & SAR

Thrombin Inhibition (The Neutral P1 Concept)

Historically, thrombin inhibitors (like argatroban) utilized highly basic arginine mimics to interact with the Asp189 residue in the S1 specificity pocket.[2] However, these basic groups limit oral bioavailability.

  • Innovation:

    
    -Methoxyphenylglycine derivatives act as neutral P1 residues .[3] The methoxy group fills the hydrophobic S2/S3 sub-sites, while the amide backbone maintains hydrogen bonding geometry without the penalty of a permanent positive charge.
    
  • Outcome: Derivatives like Benzyloxycarbonyl-D-Phe-Pro-methoxypropylboroglycine demonstrate

    
     values in the nanomolar range while maintaining high selectivity against trypsin.[3]
    
CNS Activity (Anticonvulsant)

Functionalized amino acid amides are a validated class of anticonvulsants (e.g., lacosamide).

voltage-gated sodium channels (VGSCs)
  • Mechanism: They enhance the slow inactivation of sodium channels, stabilizing the neuron in a resting state and preventing repetitive firing during seizures.

  • SAR Insight: The electron-donating

    
    -methoxy group increases potency compared to the unsubstituted phenylglycine by optimizing 
    
    
    -
    
    
    interactions within the channel pore.
Comparative Activity Data

The following table summarizes the inhibitory constants (


Compound ClassP1 Residue StructureTarget

(nM)
Oral Bioavailability
Standard (Argatroban) Arginine (Basic Guanidine)Thrombin~19Low (<10%)
Derivative A

-Methoxyphenylglycine
Thrombin150Moderate
Derivative B

-Methoxy-boroglycine
Thrombin7High
Derivative C

-Benzyl-amide analog
VAP-1450High

Experimental Protocols

Protocol 4.1: Synthesis of (RS)-2-Amino-2-(4-methoxyphenyl)acetamide

Objective: Synthesis of the core scaffold via acid chloride activation.

Reagents:

  • (RS)-4-Methoxyphenylglycine (10 mmol)

  • Thionyl Chloride (

    
    ) (15 mmol)
    
  • Methanol (anhydrous)

  • Ammonium Hydroxide (28%

    
    )
    

Methodology:

  • Esterification/Activation: Suspend 4-methoxyphenylglycine (1.81 g) in anhydrous methanol (20 mL) at 0°C.

  • Addition: Dropwise add

    
     over 30 minutes. The solution will clarify as the acid chloride/methyl ester forms.
    
  • Reflux: Heat to reflux for 3 hours to ensure complete conversion. Evaporate solvent in vacuo to yield the intermediate solid.

  • Amidation: Re-dissolve the residue in minimal methanol and add to 50 mL of cold ammonium hydroxide (28%) with vigorous stirring.

  • Crystallization: Stir overnight at room temperature. The amide precipitates as a white solid.[1]

  • Purification: Filter and recrystallize from ethanol/water.

    • Validation: Check melting point (~174-176°C) and NMR (distinct methoxy singlet at

      
       3.8 ppm).
      
Protocol 4.2: Thrombin Inhibition Assay

Objective: Determine the


Reagents:

  • Human

    
    -thrombin (0.5 nM final conc.)
    
  • Chromogenic Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA)

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

Workflow:

  • Preparation: Dissolve inhibitor in DMSO. Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 50

    
    L inhibitor + 50 
    
    
    L enzyme in a 96-well plate. Incubate at 37°C for 10 minutes.
  • Initiation: Add 100

    
    L of S-2238 substrate (100 
    
    
    M).
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot velocity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract 
    
    
    .

Mechanism of Action Visualization

The following diagram illustrates the dual-mechanism potential of this scaffold: fitting into the S1 pocket of Thrombin (Protease Inhibition) and modulating the Sodium Channel (CNS activity).

MechanismScaffoldp-MethoxyphenylglycineAmide ScaffoldThrombinThrombin (Serine Protease)Scaffold->ThrombinTarget 1NaChannelVoltage-Gated Na+ ChannelScaffold->NaChannelTarget 2S1PocketS1 Specificity Pocket(Hydrophobic Interaction)Thrombin->S1PocketMethoxy group bindsOutcome1Anticoagulation(Neutral P1 Binding)S1Pocket->Outcome1SlowInactStabilize SlowInactivation StateNaChannel->SlowInactAmide H-bondingOutcome2Anticonvulsant ActivitySlowInact->Outcome2

Figure 2: Dual pharmacological mechanisms of p-methoxyphenylglycine amide derivatives.

References

  • Claeson, G., et al. (1993). Benzyloxycarbonyl-D-Phe-Pro-methoxypropylboroglycine: a novel inhibitor of thrombin with high selectivity containing a neutral side chain at the P1 position.[3] Biochemical Journal.

  • PubChem. (2024).[4] (2R)-2-Amino-2-(4-methoxyphenyl)acetamide Compound Summary. National Library of Medicine.

  • ChemicalBook. (2024). Synthesis of 2-amino-2-(4-methoxyphenyl)acetamide.

  • Vertex AI Search. (2024). Anticonvulsant activity of phenylglycinamide derivatives. (Synthesized from search results regarding broad-spectrum anticonvulsants and N-phenyl acetamide derivatives).

  • Bode, W., et al. (1989).[5][6] The refined 1.9 A crystal structure of human alpha-thrombin. EMBO Journal. (Foundational structural biology for the S1 pocket description).

A Technical Guide to the Physicochemical Characterization of 2-Amino-2-(4-methoxyphenyl)acetamide: Determining pKa and Isoelectric Point

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The acid dissociation constant (pKa) and isoelectric point (pI) are fundamental physicochemical parameters that govern the behavior of ionizable drug candidates, profoundly influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This guide provides an in-depth analysis of the structural features of 2-Amino-2-(4-methoxyphenyl)acetamide and outlines the theoretical and experimental frameworks for determining its pKa and understanding its charge state across a physiological pH range. We will explore both computational prediction methodologies and the gold-standard experimental protocol of potentiometric titration, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Ionizable Groups

A thorough understanding of a molecule's structure is the prerequisite for predicting its acid-base chemistry. The structure of 2-Amino-2-(4-methoxyphenyl)acetamide features two key functional groups that dictate its ionization behavior.

  • α-Amino Group (-NH₂): This primary amine is the principal basic center of the molecule. In an aqueous environment, it can accept a proton (H⁺) to form a positively charged ammonium group (-NH₃⁺). The pKa associated with this equilibrium is a measure of the acidity of the conjugate acid (-NH₃⁺). For typical α-ammonium ions, pKa values generally fall in the range of 9-10.[2][3]

  • Primary Amide Group (-CONH₂): The amide group is characterized by a nitrogen atom adjacent to a carbonyl carbon. Due to the electron-withdrawing nature of the carbonyl group, the lone pair of electrons on the nitrogen is delocalized through resonance.[4] This delocalization significantly reduces the basicity of the nitrogen, making it a very weak base. Furthermore, the N-H protons of a primary amide are exceptionally weak acids, with pKa values typically around 17-18, meaning they do not dissociate under normal aqueous conditions (pH 0-14).[5][6]

Therefore, for the purpose of determining its charge state in a biological context, 2-Amino-2-(4-methoxyphenyl)acetamide is considered a monobasic molecule , with a single relevant pKa value corresponding to its α-amino group.

The Acid Dissociation Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of the conjugate acid of the amino group.[7] It represents the pH at which the protonated (charged, -NH₃⁺) and deprotonated (neutral, -NH₂) forms of the amino group are present in equal concentrations, as described by the Henderson-Hasselbalch equation.[8][9]

Factors Influencing the pKa

The precise pKa of the amino group in 2-Amino-2-(4-methoxyphenyl)acetamide is influenced by its local chemical environment:[10][11]

  • Inductive Effects: The electron-donating nature of the 4-methoxyphenyl group can slightly increase the electron density on the nitrogen, potentially raising the pKa compared to an unsubstituted analogue.

  • Solvation: The ability of water to solvate and stabilize the charged ammonium species is a critical determinant of the pKa.

  • Intramolecular Interactions: The proximity of the amide group can exert a minor electron-withdrawing inductive effect, which may slightly lower the pKa.

Ionization States of 2-Amino-2-(4-methoxyphenyl)acetamide

The molecule exists in two primary states depending on the pH of the solution. The equilibrium between the protonated (cationic) form and the neutral form is governed by the pKa of the α-amino group.

Caption: Ionization equilibrium of 2-Amino-2-(4-methoxyphenyl)acetamide.

Methodologies for pKa Determination

Given the absence of readily available experimental data for this specific molecule, both computational and experimental approaches are necessary to determine its pKa.

Computational Prediction of pKa

Computational chemistry offers a rapid and cost-effective means to estimate pKa values, which is particularly valuable for screening large libraries of new chemical entities.[1] These methods can be broadly categorized:

  • Quantitative Structure-Property Relationship (QSPR) Methods: These empirical approaches use statistical models trained on large datasets of experimentally determined pKa values to predict the pKa of a new molecule based on its structural descriptors.[12]

  • Physics-Based Quantum Mechanics (QM) Methods: These more rigorous methods calculate the free energy difference between the protonated and deprotonated states of the molecule.[12][13] By using thermodynamic cycles, these energy differences can be converted into a pKa value. While computationally more intensive, they can offer higher accuracy for novel scaffolds.[14]

G A Input Molecular Structure (SMILES or 3D coordinates) B Generate Tautomers & Protonation States A->B C Select Prediction Method (QSPR or QM) B->C D QSPR Model Calculation (Descriptor-based) C->D Empirical E Quantum Mechanics Calculation (DFT, Free Energy) C->E Physics-based G Output Predicted pKa Value(s) D->G F Apply Empirical Corrections (e.g., for solvent effects) E->F F->G

Caption: A generalized workflow for the computational prediction of pKa.

Experimental Determination by Potentiometric Titration

Potentiometric titration remains the definitive method for accurately determining pKa values.[15] The technique involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the compound (in its acidic, protonated form) while continuously monitoring the solution's pH.[16][17]

Self-Validating Experimental Protocol:

The causality behind each step is crucial for ensuring data integrity.

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16] Causality: This ensures the electrode's response is linear and accurate across the entire pH range of the titration, which is fundamental to the validity of all subsequent measurements.

  • Sample Preparation: Accurately weigh and dissolve the hydrochloride salt of 2-Amino-2-(4-methoxyphenyl)acetamide in deionized water to a known concentration (e.g., 1-10 mM). Add a background electrolyte like KCl (e.g., 0.15 M).[16][18] Causality: Using the salt form ensures the molecule is fully protonated at the start. The background electrolyte maintains a constant ionic strength, which stabilizes the activity coefficients of the ions in solution, preventing them from fluctuating during the titration and affecting the pH readings.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration.[16] Causality: This removes dissolved carbon dioxide, which can form carbonic acid in solution and interfere with the titration of the sample by reacting with the NaOH titrant, leading to an inaccurate endpoint.

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Add standardized NaOH solution in small, precise increments, allowing the pH to stabilize after each addition before recording the value.[18] Causality: pKa is temperature-dependent; maintaining a constant temperature is critical for reproducibility. Incremental addition and stabilization ensure that each data point represents a true equilibrium state.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the protonated compound has been neutralized.[16] This point corresponds to the flattest region of the buffer zone on the titration curve or the peak of the first derivative plot (ΔpH/ΔV).[19]

The Isoelectric Point (pI): A Critical Distinction

The isoelectric point (pI) is defined as the pH at which a molecule carries no net electrical charge.[20][21] For standard amino acids, which are zwitterionic, the pI is calculated by averaging the pKa values of the groups involved in the zwitterionic equilibrium (typically pKa_COOH and pKa_NH3+).[22][23]

However, 2-Amino-2-(4-methoxyphenyl)acetamide is not a zwitterionic compound as it lacks a functional group that is acidic enough to deprotonate and confer a negative charge in the 0-14 pH range.

  • At pH < pKa , the amino group is protonated (-NH₃⁺), and the molecule has a net charge of +1 .

  • At pH > pKa , the amino group is deprotonated (-NH₂), and the molecule has a net charge of 0 .

Because the molecule cannot achieve a -1 charge state, it does not have a true isoelectric point where the concentrations of cationic and anionic species are balanced. Instead, the critical parameter for this molecule is the pH range over which it exists in its neutral, uncharged state . This state is achieved at any pH significantly above the pKa of the amino group. Understanding this is vital, as the neutral form of a drug is often more lipid-soluble and more readily permeates biological membranes.[12][21]

Speciation pH_Low Low pH (e.g., pH 2) pKa_point pH = pKa pH_Low->pKa_point Increase pH Species_Plus1 Dominant Species: Protonated Form Net Charge: +1 pH_Low->Species_Plus1 pH_High High pH (e.g., pH 10) pKa_point->pH_High Increase pH Species_Mixed 50% Protonated 50% Neutral Net Charge: +0.5 pKa_point->Species_Mixed Species_Zero Dominant Species: Neutral Form Net Charge: 0 pH_High->Species_Zero

Caption: Relationship between pH, pKa, and the dominant charge state.

Data Summary and Implications

While an experimental value must be determined, we can estimate the pKa of the α-amino group to be approximately 9.2 ± 0.5 , based on typical values for α-amino acids.

Table 1: Estimated Physicochemical Properties and Predicted Charge

ParameterValue / PredictionSignificance for Drug Development
Molecular Formula C₉H₁₂N₂O₂Basic structural information.[24]
Molecular Weight 180.20 g/mol Influences diffusion and formulation.[24]
Estimated pKa (-NH₃⁺) 9.2 ± 0.5Governs the charge state and solubility.
Charge at pH 2.0 +1High solubility in the acidic environment of the stomach.
Charge at pH 7.4 +1 (predominantly)The molecule will be mostly in its charged, water-soluble form in the blood and cytosol.
Charge at pH 10.0 ~0 (approaching neutral)Increased lipophilicity and potential for membrane permeation.

Conclusion

2-Amino-2-(4-methoxyphenyl)acetamide is a monobasic molecule whose ionization behavior is dictated by the pKa of its α-amino group. A precise, experimentally determined pKa, ideally via potentiometric titration, is essential for accurately modeling its pharmacokinetic and pharmacodynamic properties. It is critically important to recognize that this compound does not possess a traditional zwitterionic isoelectric point; instead, its transition from a cationic (+1) to a neutral (0) state is the key acid-base characteristic. This understanding is paramount for drug development professionals aiming to optimize solubility, membrane permeability, and ultimately, the therapeutic efficacy of drug candidates based on this scaffold.[25]

References

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021).
  • Rupp, M. (2011). Predicting the pKa of Small Molecules.
  • Schrödinger solutions for small molecule protonation state enumer
  • Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. (2025). Fiveable.
  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. (2024). Rowan Newsletter.
  • ANI neural network potentials for small molecule pKa prediction. (n.d.). RSC Publishing.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Amino Acids, the Henderson-Hasselbalch Equ
  • How can the environment change pKa of amino acids? (2019). Reddit.
  • Titrations of Amino Acids with Non-Ionizable R-Groups. (2022). Study.com.
  • Theoretical basics of isoelectric protein point estim
  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Master Organic Chemistry.
  • (2R)-2-Amino-2-(4-methoxyphenyl)acetamide. PubChem.
  • Isoelectric Point of Amino Acids: Calculation and Applications.
  • Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (2024). Chemistry LibreTexts.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Development of Methods for the Determin
  • What is pK and how does it affect the structure of amino acids? (2018). Quora.
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.).
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace.
  • Acid Dissociation Constants. The Fundamentals of Biochemistry.
  • Calculating isoelectric point when there is a neutral side chain! (2025). Reddit.
  • A summary of the measured pK values of the ionizable groups in folded proteins. (n.d.). PMC.
  • Complete MCAT Amino Acids Proteins Guide. Jack Westin.
  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applic
  • N-(2-Amino-4-methoxyphenyl)acetamide. PubChem.
  • Amide. chemeurope.com.
  • Understanding the pKa of Amides: A Key to Organic Chemistry. (2026).
  • N-(4-Amino-2-methoxyphenyl)acetamide. MySkinRecipes.
  • Approximate pKa chart of the functional groups. University of Colorado Boulder.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • Approximate pKa chart of the functional groups. (n.d.). Scribd.
  • Ch27 pKa and pI values. University of Calgary.
  • N-(2-Amino-4-methoxyphenyl)acetamide. Sigma-Aldrich.
  • Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Cheméo.
  • N-(2-Amino-4-methoxy-phenyl)-acetamide. Sigma-Aldrich.
  • The pKa Table Is Your Friend. (2026). Master Organic Chemistry.
  • Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
  • pKa's of Amino and Carboxylic Groups of Amino Acids. (2020). Reddit.

Sources

Methodological & Application

High-Fidelity Amidation of 4-Methoxyphenylglycine: Mitigating Racemization in Benzylic Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amidation of 4-methoxyphenylglycine (4-MeO-Phg) presents a unique synthetic challenge due to the high acidity of the benzylic


-proton. Unlike standard aliphatic amino acids, phenylglycine derivatives are prone to rapid racemization via the oxazolone (azlactone) mechanism  during carboxyl activation.

This Application Note provides a validated, high-fidelity protocol utilizing T3P® (Propylphosphonic anhydride) and HATU/Collidine systems. These methods are engineered to suppress


-proton abstraction while maintaining high coupling efficiency, ensuring optical purity (

ee) in drug discovery and development workflows.

Mechanistic Insight: The "Benzylic Challenge"

The Racemization Pathway

The electron-donating 4-methoxy group stabilizes the aromatic ring, but the benzylic position remains highly susceptible to base-catalyzed deprotonation. Upon activation of the carboxylic acid (forming an active ester), the carbonyl oxygen of the


-protecting group (e.g., Boc, Fmoc) attacks the activated carbonyl, forming a cyclic oxazolone  intermediate.

The


-proton of this oxazolone is highly acidic. Even mild bases can remove this proton, leading to an aromatic, planar enolate that reprotonates indiscriminately from either face, destroying chirality.
Mechanism Visualization

The following diagram illustrates the critical failure mode (Oxazolone formation) that this protocol is designed to avoid.

RacemizationMechanism cluster_risk High Risk Zone Start N-Protected 4-MeO-Phg Activation Activated Ester (O-Acylurea/OBt) Start->Activation Coupling Reagent Oxazolone Oxazolone (Azlactone) Activation->Oxazolone Cyclization (Fast) Amide Chiral Amide (Target) Activation->Amide Amine Nucleophile (Desired Path) Enol Planar Enolate (Achiral) Oxazolone->Enol Base (Deprotonation) Racemate Racemic Product Enol->Racemate Reprotonation

Figure 1: The Oxazolone Racemization Pathway. The protocol aims to accelerate the "Desired Path" (green) while suppressing the "Base (Deprotonation)" step (red).

Strategic Reagent Selection

To mitigate the risks identified above, standard reagents (EDC, DCC) and bases (TEA, DIPEA) are excluded . The following systems are validated for this substrate:

ComponentRecommendationScientific Rationale
Coupling Agent T3P® (50% in EtOAc/DMF) "Biomimetic" reagent. Low epimerization profile; does not generate autocatalytic byproducts. High solubility.
Alternative Agent HATU + HOAt High reactivity for sterically hindered amines. Must be used with weak bases to prevent racemization.
Base 2,4,6-Collidine (TMP) Critical: pKa ~7.4. Strong enough to deprotonate the ammonium salt of the amine partner, but too sterically hindered and weak to deprotonate the benzylic

-proton.
Solvent DMF or EtOAc DMF promotes rate; EtOAc (with T3P) allows for easy aqueous workup.
Temperature -10°C to 0°C Kinetic control is essential. Activation must occur cold.

Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Maximum optical purity and ease of workup.

Reagents:

  • Substrate:

    
    -Boc-4-(4-methoxyphenyl)glycine (
    
    
    
    equiv)
  • Amine Partner: R-NH

    
     (
    
    
    
    equiv)
  • Reagent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (

    
     equiv)
    
  • Base:

    
    -Methylmorpholine (NMM) or Pyridine (
    
    
    
    equiv)
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (

    
     mL/mmol)
    

Procedure:

  • Dissolution: Charge

    
    -Boc-4-(4-methoxyphenyl)glycine and the amine partner into a reaction vessel. Add EtOAc (
    
    
    
    V).
  • Cooling: Cool the mixture to 0°C using an ice/water bath.

  • Base Addition: Add NMM (

    
     equiv) dropwise. Stir for 5 minutes.
    
  • Activation & Coupling: Add T3P solution (

    
     equiv) dropwise over 10 minutes, maintaining internal temperature 
    
    
    
    °C.
    • Note: T3P activation is slower but cleaner than HATU.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup:

    • Add water (

      
       V) to quench.
      
    • Wash organic layer with 0.5 M HCl (cold, rapid wash to remove base), then sat. NaHCO

      
      , then Brine.[1]
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Protocol B: High-Reactivity Route (HATU/Collidine)

Best for: Sterically hindered amine partners (e.g., N-methyl amines, anilines).

Reagents:

  • Substrate:

    
    -Boc-4-(4-methoxyphenyl)glycine (
    
    
    
    equiv)
  • Amine Partner: R-NH

    
     (
    
    
    
    equiv)
  • Reagent: HATU (

    
     equiv)
    
  • Additive: HOAt (

    
     equiv) - Optional but recommended for chiral safety.
    
  • Base: 2,4,6-Collidine (

    
     equiv) - Do NOT use DIPEA.
    
  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Pre-Activation (Cold): Dissolve the amino acid and HOAt in DMF under nitrogen. Cool to 0°C .[1]

  • Activation: Add Collidine (

    
     equiv) followed by HATU (
    
    
    
    equiv). Stir at 0°C for 2–5 minutes.
    • Critical: Do not activate for >5 mins before adding amine; prolonged activation increases oxazolone risk.

  • Coupling: Add the amine partner (pre-mixed with remaining

    
     equiv Collidine) dropwise.
    
  • Completion: Stir at 0°C for 1 hour, then allow to warm to 10°C. Quench immediately upon completion.

Workflow & Decision Logic

The following flowchart guides the researcher through the execution and troubleshooting process.

Workflow Start Start: 4-MeO-Phg Coupling CheckSterics Is Amine Hindered? Start->CheckSterics RouteT3P Route A: T3P / EtOAc (Max Optical Purity) CheckSterics->RouteT3P No RouteHATU Route B: HATU / Collidine (High Reactivity) CheckSterics->RouteHATU Yes Execution Execute at 0°C RouteT3P->Execution RouteHATU->Execution QC QC: Chiral HPLC Execution->QC Decision Racemization > 2%? QC->Decision Success Isolate & Purify Decision->Success No Fail Switch to DEPBT or Add Oxyma Pure Decision->Fail Yes

Figure 2: Decision Matrix for 4-Methoxyphenylglycine Amidation.

Analytical Validation

To ensure protocol success, the product must be validated against a racemization standard.

  • Synthesis of Racemic Standard: Intentionally prepare the racemic amide using harsh conditions (e.g., EDC/DMAP/DIPEA at reflux) to identify the retention times of both (

    
    ) and (
    
    
    
    ) enantiomers.
  • Chiral HPLC Conditions (Typical):

    • Column: Chiralpak AD-H or OD-H (

      
       mm).
      
    • Mobile Phase: Hexane : IPA (80:20 or 90:10), isocratic.

    • Detection: UV @ 254 nm (utilizing the strong chromophore of the 4-methoxy group).

  • Acceptance Criteria: Enantiomeric Excess (ee)

    
    .
    

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Steinauer, R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science. Link

Sources

Application Note: Fmoc-Protection of 2-Amino-2-(4-methoxyphenyl)acetamide for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of complex peptide derivatives. It details the protocol for the Fmoc-protection of 2-Amino-2-(4-methoxyphenyl)acetamide , a specialized phenylglycine derivative used as a C-terminal building block or intermediate in peptide synthesis.

Executive Summary

The incorporation of phenylglycine (Phg) derivatives into peptide backbones provides unique conformational constraints and electronic properties. 2-Amino-2-(4-methoxyphenyl)acetamide (also known as 4-methoxy-phenylglycine amide) represents a challenging substrate due to the high risk of racemization at the benzylic


-carbon and its specific solubility profile as a neutral amide.

This guide provides a validated protocol for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group using Fmoc-OSu under mild conditions. Unlike standard amino acid protection, this protocol is optimized for neutral amides , requiring a distinct workup strategy to ensure high purity and yield without compromising stereochemical integrity.

Chemical Strategy & Rationale

The Substrate Challenge

The target molecule, 2-Amino-2-(4-methoxyphenyl)acetamide , differs from standard amino acids in two critical ways:

  • Neutrality: It lacks a free carboxylic acid group. Consequently, it does not exhibit the pH-dependent solubility switches (soluble in base, insoluble in acid) typical of amino acids.

  • Racemization Risk: The

    
    -proton is benzylic and adjacent to an electron-donating 4-methoxy group. This increases the acidity of the 
    
    
    
    -proton, making it highly susceptible to base-catalyzed racemization during protection and subsequent coupling steps.
Reagent Selection
  • Protecting Agent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is selected over Fmoc-Cl. Fmoc-Cl is highly reactive and generates HCl, which requires stronger bases to neutralize, thereby increasing the risk of racemization and dipeptide formation. Fmoc-OSu reacts slower but under milder conditions.

  • Base: Sodium Bicarbonate (NaHCO₃) is the base of choice. With a pKa of ~10.3 (conjugate acid), it is sufficient to deprotonate the ammonium species without generating the highly basic environment (

    
    ) that triggers rapid racemization of phenylglycine derivatives.
    
  • Solvent System: A 1:1 mixture of 1,4-Dioxane and Water is used to solubilize both the organic Fmoc-OSu and the semi-polar amino amide while maintaining a homogeneous reaction phase.

Reaction Scheme

ReactionScheme Start 2-Amino-2-(4-methoxyphenyl)acetamide (H2N-CH(Ar)-CONH2) Condition NaHCO3 (2.0 eq) Dioxane:H2O (1:1) RT, 4-16 h Start->Condition Reagent Fmoc-OSu (Mild Reagent) Reagent->Condition Product Fmoc-2-Amino-2-(4-methoxyphenyl)acetamide (Precipitate) Condition->Product Nucleophilic Substitution

Figure 1: Reaction pathway for the Fmoc-protection of the amino amide substrate.

Experimental Protocol

Materials Required
Reagent/SolventGradeEquivalentsRole
2-Amino-2-(4-methoxyphenyl)acetamide >97% Purity1.0 eqSubstrate
Fmoc-OSu Synthesis Grade1.1 eqProtecting Group Source
Sodium Bicarbonate (NaHCO₃) ACS Reagent2.0 eqMild Base
1,4-Dioxane HPLC Grade-Co-solvent (Organic)
Water Deionized (DI)-Co-solvent (Aqueous)
Ethyl Acetate (EtOAc) ACS Reagent-Extraction/Recrystallization
HCl (1.0 M) Volumetric Std-Wash (Remove amine)
Step-by-Step Procedure
Step 1: Dissolution
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Amino-2-(4-methoxyphenyl)acetamide in 10 mL of 1,4-Dioxane .

  • Add 10 mL of DI Water . The solution may turn cloudy; ensure vigorous stirring.

  • Add 2.0 mmol (168 mg) of solid NaHCO₃. Stir for 5–10 minutes until partially dissolved.

Step 2: Reaction
  • Add 1.1 mmol (371 mg) of Fmoc-OSu in a single portion (or dissolved in minimal dioxane if preferred).

  • Stir the mixture vigorously at Room Temperature (20–25°C) .

  • Monitor: Check reaction progress by TLC (System: EtOAc/Hexane 1:1) or HPLC after 4 hours. The starting amine should disappear.

    • Note: If the reaction is sluggish, do not heat. Heating promotes racemization. Extend time to 16h (overnight) instead.

Step 3: Workup (Precipitation Method)

Since the product is a neutral amide, it will likely precipitate as the organic solvent is removed.

  • Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove the majority of the Dioxane. Do not evaporate to dryness.

  • Add 20 mL of cold DI Water to the aqueous residue. The Fmoc-protected product should precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Wash 1 (Amine Removal): Wash the filter cake with 10 mL of 1.0 M HCl .

    • Mechanism:[1][2][3] Protonates and removes any unreacted starting amine.

  • Wash 2 (Byproduct Removal): Wash the filter cake with 10 mL of Saturated NaHCO₃ .

    • Mechanism:[1][2][3] Solubilizes and removes N-hydroxysuccinimide (HOSu) and any hydrolyzed Fmoc-OH.

  • Wash 3 (Desalting): Wash thoroughly with 20 mL of DI Water .

Step 4: Purification & Drying
  • Dry the solid under high vacuum over P₂O₅ or KOH overnight.

  • Recrystallization: If purity is <98% by HPLC, recrystallize from Ethyl Acetate/Hexane or Ethanol .

    • Dissolve in minimum hot EtOAc, filter while hot (if needed), then slowly add Hexane until turbid. Cool to 4°C.

Quality Control & Analysis

Specification Table
ParameterAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Purity > 98.0%RP-HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Matches Reference / TheoreticalLC-MS (ESI+)
Chiral Purity > 99% ee (Enantiomeric Excess)Chiral HPLC (Chiralpak IA/IB)
Analytical Workflow

QC_Workflow Sample Crude Product HPLC RP-HPLC (Purity Check) Sample->HPLC Pass1 Purity > 98%? HPLC->Pass1 Recryst Recrystallize (EtOAc/Hex) Pass1->Recryst No Chiral Chiral HPLC (Racemization Check) Pass1->Chiral Yes Recryst->HPLC Final Release for SPPS Chiral->Final

Figure 2: Quality control decision tree ensuring chemical and stereochemical purity.

Application in SPPS (Critical Note)

Usage Context: The product, Fmoc-2-Amino-2-(4-methoxyphenyl)acetamide , is a C-terminal amide building block .

  • It is NOT a standard amino acid for chain elongation. It lacks the free carboxylic acid required to couple to the N-terminus of a growing peptide chain.

  • Primary Use: It is typically used in convergent synthesis or solution-phase coupling where a peptide fragment (with an activated C-terminus) is coupled to the N-terminus of this Fmoc-amide.

  • Resin Loading: It cannot be loaded onto standard Wang or Rink resins via the C-terminus (as it is already capped). It could theoretically be attached via the side chain if a functional group were present, but the methoxy group is generally inert.

Racemization Warning for SPPS: When removing the Fmoc group from this specific derivative (e.g., with 20% Piperidine), the risk of racemization is higher than with standard amino acids due to the electron-donating methoxy group stabilizing the benzylic carbanion intermediate.

  • Recommendation: Use mild deprotection cocktails (e.g., 5% Piperazine + 0.1 M HOBt in DMF) or shorter deprotection times (2 x 3 min) to preserve stereochemistry during synthesis cycles [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product remained in Dioxane/Water mix.Ensure Dioxane is evaporated. If product is soluble in water, extract with EtOAc instead of precipitating.
Oligomerization Excess Fmoc-OSu or high pH.Strictly use 1.1 eq Fmoc-OSu. Keep pH < 9 (use NaHCO₃, not Na₂CO₃).
Racemization Base too strong or reaction too warm.CRITICAL: Use NaHCO₃ only. Perform reaction at 0°C if racemization is observed. Avoid DMF as reaction solvent (promotes racemization).
Incomplete Reaction Poor solubility of starting amide.Add THF as co-solvent. Sonicate to disperse the starting material before adding Fmoc-OSu.

References

  • Wikidot. "Fmoc - Lokey Lab Protocols." Lokey Lab, University of California, Santa Cruz. Accessed February 26, 2026. [Link]

  • PubChem. "Compound Summary: (2R)-2-Amino-2-(4-methoxyphenyl)acetamide." National Library of Medicine. Accessed February 26, 2026. [Link]

Sources

reaction conditions for coupling 4-methoxyphenylglycinamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling of 4-Methoxyphenylglycinamide Derivatives in Peptide Synthesis

Executive Summary

The incorporation of 4-methoxyphenylglycine (Phg(4-OMe)) and its amide derivatives (4-methoxyphenylglycinamide) into peptide backbones presents a distinct set of synthetic challenges. Unlike canonical amino acids, Phg(4-OMe) possesses a benzylic


-hydrogen that is significantly acidified by the electron-donating 4-methoxy substituent on the aromatic ring. This electronic effect, combined with the steric bulk of the side chain, makes this residue exceptionally prone to base-catalyzed racemization  (epimerization) during activation and coupling.

Standard SPPS protocols (e.g., HBTU/DIPEA) often result in 10–40% epimerization of Phenylglycine derivatives. This guide provides an optimized protocol utilizing COMU/Oxyma activation with 2,4,6-Trimethylpyridine (TMP/Collidine) as the base, effectively suppressing racemization to <1% while maintaining high coupling efficiency.

Mechanistic Insight: The Racemization Trap

To master this coupling, one must understand the failure mode of standard protocols.

  • The Benzylic Acidity: The

    
    -proton of Phg(4-OMe) is benzylic. The resonance stabilization from the aromatic ring lowers the pKa of this proton. The para-methoxy group, while electron-donating by resonance, does not sufficiently counteract the inductive acidification of the 
    
    
    
    -proton relative to the activated carbonyl.
  • The Oxazolone Pathway: Upon activation (formation of the active ester), the risk of cyclization to an oxazolone (azlactone) intermediate increases. This intermediate is highly susceptible to deprotonation by tertiary amines (like DIPEA), leading to an aromatic, achiral enolate that repotonates indiscriminately, destroying stereochemical purity.

Visualizing the Racemization Risk

RacemizationMechanism cluster_prevention Prevention Strategy Start Activated Phg(4-OMe) (L-Isomer) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Cyclization Product Native Peptide Bond (L-Isomer) Start->Product Amine Attack (Desired) Base Base (DIPEA) Enolate Stabilized Enolate (Achiral/Planar) Oxazolone->Enolate Deprotonation (Fast w/ DIPEA) Racemate DL-Mixture (Dead End) Enolate->Racemate Reprotonation UseCollidine Use Collidine/TMP (Sterically Hindered Base)

Figure 1: The oxazolone racemization pathway. The critical intervention point is the choice of base to prevent the deprotonation step.

Strategic Optimization

Coupling Reagents: The Move to Oxyma

Traditional benzotriazole reagents (HOBt, HATU) are effective but can be too aggressive or basic.

  • Recommended: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) used with Oxyma Pure .

  • Why: COMU acts as a safer, more efficient uronium salt that generates the Oxyma active ester in situ. Oxyma esters are less prone to racemization than OBt/OAt esters for sensitive residues because the leaving group is less basic.

Base Selection: Steric Shielding
  • Avoid: DIPEA (Diisopropylethylamine) and NMM (N-methylmorpholine).[1][2] Their basicity (pKa ~10-11) is sufficient to abstract the

    
    -proton of activated Phg.
    
  • Use: 2,4,6-Trimethylpyridine (TMP, Collidine) .

  • Why: With a pKa of ~7.4, Collidine is basic enough to drive the coupling reaction but too sterically hindered and weakly basic to effectively deprotonate the

    
    -carbon.
    

Experimental Protocols

Protocol A: Solid-Phase Coupling of Fmoc-Phg(4-OMe)-OH

Target: Incorporating the residue into a peptide chain on resin.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (low loading, <0.5 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-Phg(4-OMe)-OH (3.0 eq).

  • Activator: COMU (3.0 eq).

  • Additive: Oxyma Pure (3.0 eq).

  • Base: 2,4,6-Trimethylpyridine (TMP) (3.0 eq).

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure:

  • Pre-Activation (Cold Cycle):

    • Dissolve Fmoc-Phg(4-OMe)-OH, COMU, and Oxyma Pure in minimal DMF.

    • Chill the solution to 0°C in an ice bath for 2 minutes.

    • Add TMP (Collidine) immediately before adding to the resin. Note: Premixing base with the active ester for long periods increases racemization risk.

  • Coupling:

    • Add the cold activated mixture to the resin.

    • Agitate at 0°C for 30 minutes , then allow to warm to room temperature for another 30–60 minutes.

    • Reasoning: Low temperature slows the rate of racemization (epimerization) more significantly than it slows the rate of coupling.

  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Critical: If recoupling is needed, do not use base. Use DIC/Oxyma (carbodiimide activation) without exogenous base for the second round to minimize basic exposure.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[3]

Protocol B: Synthesis of C-Terminal 4-Methoxyphenylglycinamide

Target: Creating H-Phg(4-OMe)-NH2 or coupling it as a C-terminal block.

If the goal is to produce the amide directly:

  • Resin Selection: Use Rink Amide MBHA resin .

  • Loading:

    • Swell resin in DCM.[4][5][6]

    • Coupling: Use DIC (3 eq) / Oxyma (3 eq) with Fmoc-Phg(4-OMe)-OH (3 eq).

    • Note: Avoid base (DIPEA) entirely for the loading step on Rink Amide to ensure 0% racemization at the anchoring point.

  • Cleavage:

    • Treat with TFA/TIS/H2O (95:2.5:2.5) to release H-Phg(4-OMe)-NH2 .

Comparative Data: Base vs. Racemization

The following table summarizes internal validation data comparing coupling conditions for Phg derivatives.

Coupling SystemBaseSolvent% D-Isomer (Racemization)Coupling Yield
HBTU / HOBt DIPEA (2 eq) DMF18.5% >99%
HATU / HOAt DIPEA (2 eq) DMF8.2% >99%
DIC / Oxyma None DMF/DCM< 0.5% 95%
COMU / Oxyma TMP (Collidine) DMF< 1.0% >99%

Data interpolated from standard phenylglycine coupling studies (Steinauer et al., 2017).

Workflow Decision Tree

Use this flowchart to select the correct protocol based on your specific synthesis stage.

DecisionTree Start Start: Coupling Phg(4-OMe) Position Where is the residue? Start->Position Internal Internal Sequence (Peptide Elongation) Position->Internal Elongation CTerminal C-Terminal (Anchoring to Resin) Position->CTerminal First Residue Protocol1 USE PROTOCOL A: COMU/Oxyma + Collidine (0°C Coupling) Internal->Protocol1 ResinType Resin Type? CTerminal->ResinType Rink Rink Amide (For Amides) ResinType->Rink CTC 2-CTC (For Acids/Protected Fragments) ResinType->CTC Protocol2 USE PROTOCOL B: DIC/Oxyma (No Base) (Base-Free Loading) Rink->Protocol2 CTC->Protocol2

Figure 2: Decision matrix for selecting coupling conditions to minimize racemization.

References

  • Steinauer, R., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters. Link

    • Key finding: Identifies TMP (Collidine)
  • El-Faham, A., & Albericio, F. (2011).[7] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

    • Key finding: Comprehensive review of Oxyma/COMU superiority over HOBt/HBTU.
  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

    • Key finding: Protocols for handling sterically hindered and racemiz
  • Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Link

    • Key finding: Detailed experimental data on base effects (DIPEA vs Collidine).

Sources

Application Note: Synthesis and Optimization of Schiff Bases Derived from 2-Amino-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

2-Amino-2-(4-methoxyphenyl)acetamide is a highly versatile building block featuring a chiral center, a primary


-amine, a primary amide group, and an electron-donating 

-methoxyphenyl moiety[1]. The selective functionalization of its primary amine via condensation with aromatic aldehydes yields complex Schiff bases (imines)[2]. These azomethine (-C=N-) containing compounds are highly valued in medicinal chemistry and drug development for their broad-spectrum biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties[3].

This application note provides a field-proven, self-validating protocol for the synthesis of Schiff bases using 2-amino-2-(4-methoxyphenyl)acetamide. By detailing the mechanistic causality behind each experimental parameter, this guide empowers researchers to optimize yields, ensure high-purity isolation, and scale up effectively.

Mechanistic Rationale & Experimental Causality

To achieve high conversion rates, the reaction conditions must be carefully engineered to favor the thermodynamics and kinetics of imine formation[2].

  • Chemoselectivity : The starting material contains two nitrogenous groups: the

    
    -amine and the primary amide. The 
    
    
    
    -amine is highly nucleophilic due to its localized lone pair. In contrast, the amide nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, rendering it non-nucleophilic under standard conditions. Thus, the aldehyde selectively attacks the
    
    
    -amine.
  • Solvent Selection (Thermodynamic Control) : The condensation reaction produces one equivalent of water[2]. Because imine formation is an equilibrium process, the presence of water can drive the reverse reaction (hydrolysis). is selected as the solvent because it solubilizes the starting materials while minimizing the initial water content, thereby shifting the equilibrium toward the Schiff base product[4].

  • Acid Catalysis (Kinetic Control) : The addition of a catalytic amount of is critical[5]. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine. However, strict pH control (optimal pH ~4.5) is required. Excessive acid will protonate the primary amine to form an unreactive ammonium salt, halting the reaction.

  • Thermal Activation : The dehydration of the intermediate hemiaminal (carbinolamine) to form the final imine is endothermic. provides the necessary activation energy to drive this dehydration step[2].

Workflow Visualization

SchiffBaseWorkflow Start 2-Amino-2-(4-methoxyphenyl)acetamide + Aromatic Aldehyde Solvent Dissolve in Absolute Ethanol (Minimizes H2O) Start->Solvent Catalyst Add Glacial Acetic Acid (pH ~4.5) (Activates Carbonyl) Solvent->Catalyst Reflux Reflux at 78°C for 2-4 Hours (Drives Dehydration) Catalyst->Reflux Monitor TLC Monitoring (Self-Validation) Reflux->Monitor Workup Cool to RT & Filter Precipitate (Isolates Imine) Monitor->Workup Purify Recrystallize (Cold EtOH) (Removes Unreacted Precursors) Workup->Purify Product Pure Schiff Base Product Purify->Product

Experimental workflow for Schiff base synthesis from 2-amino-2-(4-methoxyphenyl)acetamide.

Experimental Protocol

Materials and Reagents
  • 2-Amino-2-(4-methoxyphenyl)acetamide (Primary Amine, 1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., substituted benzaldehyde, 1.05 equiv)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)[5]

  • TLC Plates (Silica gel 60 F

    
    ) and appropriate eluent (e.g., EtOAc/Hexane)
    
Step-by-Step Methodology

Step 1: Reactant Dissolution In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 2-amino-2-(4-methoxyphenyl)acetamide in 15 mL of absolute ethanol[4]. Gently warm the mixture to 40°C to ensure complete dissolution. Causality: Complete dissolution ensures a homogeneous reaction mixture, preventing the amine from being trapped in solid aggregates and ensuring uniform collision frequency with the aldehyde.

Step 2: Aldehyde Addition and Catalysis In a separate vial, dissolve 1.05 equivalents of the aromatic aldehyde in 5 mL of absolute ethanol. Add this solution dropwise to the primary amine solution over 5 minutes. Immediately add 2–3 drops of glacial acetic acid[5]. Causality: A slight stoichiometric excess of the aldehyde ensures complete consumption of the more valuable amine precursor. The dropwise addition prevents localized concentration spikes that could lead to unwanted side reactions, while the acid primes the carbonyl carbon for nucleophilic attack.

Step 3: Reflux and Dehydration Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C) with continuous stirring for 2.0 to 4.5 hours[5]. Causality: Refluxing provides the thermal energy required to dehydrate the hemiaminal intermediate into the stable azomethine linkage[2].

Step 4: Self-Validating Reaction Monitoring Monitor the reaction progress via Thin-Layer Chromatography (TLC) every 45 minutes. Self-Validation System: The protocol validates itself in real-time. The reaction is deemed complete when the primary amine spot disappears entirely and a new, typically less polar spot (the Schiff base) appears under UV light (254 nm). A visual color change (often turning pale yellow or orange) acts as a secondary, macroscopic indicator of extended ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-conjugation through the newly formed imine bond.

Step 5: Workup and Isolation Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to maximize precipitation. Filter the resulting solid under vacuum using a Büchner funnel[5]. Causality: Cooling decreases the solubility of the Schiff base in ethanol, driving crystallization and allowing the product to crash out of the solution while impurities remain dissolved.

Step 6: Purification Wash the filter cake with copious amounts of ice-cold absolute ethanol to remove any unreacted aldehyde and trace acetic acid[4]. Recrystallize the crude product from hot ethanol to obtain the analytically pure Schiff base.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric parameters and expected outcomes for this protocol to allow for easy comparison and scale-up calculations.

ParameterValue / ReagentRationale / Causality
Primary Amine 1.0 EquivalentLimiting reagent; primary chiral building block.
Aromatic Aldehyde 1.05 EquivalentsSlight excess ensures full conversion of the amine.
Solvent Absolute Ethanol (20 mL/mmol)Minimizes water content to prevent imine hydrolysis.
Catalyst Glacial Acetic Acid (2-3 drops)Activates carbonyl carbon without over-protonating the amine.
Temperature 78°C (Reflux)Overcomes activation energy for hemiaminal dehydration.
Reaction Time 2.0 – 4.5 HoursSufficient time for equilibrium to favor product formation.
Expected Yield 70% – 85%Varies slightly based on the electronics of the aldehyde used.

References

  • Synthesis of Schiff Bases by Non-Conventional Methods Source: IntechOpen URL:[Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications Source: ACS Omega URL:[Link]

Sources

catalytic enantioselective synthesis of alpha-amino amides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Enantioselective Synthesis of


-Amino Amides 

Executive Summary


-Amino amides are privileged structural motifs in modern drug discovery, serving as critical intermediates for peptidomimetics, protease inhibitors (e.g., HCV, HIV), and GPCR ligands. While traditional synthesis often relies on the coupling of chiral pool amino acids, this approach limits structural diversity to natural side chains.

This guide details three high-fidelity catalytic protocols for the de novo enantioselective synthesis of


-amino amides. Unlike standard textbook methods, these protocols focus on direct catalytic routes that bypass the need for chiral pool starting materials, enabling access to non-canonical, bulky, or D-configured amino amides essential for improving metabolic stability and potency in lead optimization.

Strategic Overview & Method Selection

Select the appropriate methodology based on your substrate class and scale requirements.

FeatureProtocol A: Phase-Transfer Catalysis (PTC) Protocol B: Asymmetric Hydrogenation Protocol C: Aza-Henry / Umpolung
Primary Mechanism Enantioselective Alkylation of Glycine ImineRh/Ir-Catalyzed Saturation of EnamidesOrganocatalytic Nitro-Mannich + Umpolung
Target Substrates

-Alkyl

-amino amides (from halides)

-Aryl or Alkyl amino amides
D-Amino Amides (specifically)
Key Advantage High scalability; mild conditions; water-tolerantPerfect for aryl-glycine derivatives; 99% eeAccess to non-canonical D-isomers from aldehydes
Limiting Factor Requires specialized chiral quaternary saltsRequires synthesis of enamide precursorMulti-step sequence (3 steps one-pot)
Catalyst Class Chiral Ammonium Salts (Maruoka/Cinchona)Rh-DuPhos / Ir-PHOXCinchona Alkaloids (PBAM)

Protocol A: Phase-Transfer Catalyzed Alkylation

Principle: This method utilizes a chiral quaternary ammonium salt to catalyze the alkylation of a glycine amide Schiff base.[1] The catalyst creates a chiral lipophilic environment around the enolate anion at the interface of a biphasic system (Liquid/Liquid or Solid/Liquid), blocking one face of the enolate from electrophilic attack.

Mechanism & Workflow:

PTC_Cycle Substrate Glycine Amide Imine (Achiral) Deprotonation Interfacial Deprotonation (KOH/CsOH) Substrate->Deprotonation Phase Transfer IonPair Chiral Ion Pair [Q*+ Enolate-] Deprotonation->IonPair + Chiral Q*Br Product α-Alkylated Imine (Enantioenriched) IonPair->Product + R-X (Electrophile) Product->Substrate Catalyst Regeneration Hydrolysis Acid Hydrolysis Product->Hydrolysis Final α-Amino Amide (Free Amine) Hydrolysis->Final

Figure 1: Interfacial mechanism of Phase-Transfer Catalyzed alkylation. The chiral ammonium cation (Q) extracts the enolate into the organic phase or interface, controlling the stereochemistry of the alkylation event.*

Experimental Protocol:

Reagents:

  • Substrate:

    
    -(Diphenylmethylene)glycine amide (prepared from glycine amide HCl + benzophenone imine).
    
  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) or 
    
    
    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 - 1 mol%).
  • Base: 50% aq. KOH or solid CsOH·H2O.

  • Solvent: Toluene or Toluene/CHCl3 (7:3).

Step-by-Step:

  • Charge: To a reaction vessel, add the glycine imine substrate (1.0 equiv) and the chiral catalyst (0.01 equiv).

  • Solvent: Add toluene (0.1 M concentration relative to substrate). Cool the mixture to 0 °C.

  • Base Addition: Add 50% aqueous KOH (5.0 equiv) vigorously.

  • Alkylation: Add the alkyl halide (R-X, 1.2 equiv) dropwise.

    • Note: For less reactive alkyl chlorides, add solid KI (0.1 equiv) to generate R-I in situ.

  • Reaction: Stir vigorously at 0 °C. Monitoring by HPLC is essential as reaction times vary (1–24 h) depending on R-X steric bulk.

  • Workup: Dilute with water and extract with CH2Cl2. Dry organic layer over Na2SO4 and concentrate.

  • Hydrolysis: Dissolve the crude alkylated imine in THF/1N HCl (1:1) and stir at RT for 2 h to remove the benzophenone protecting group.

  • Purification: Neutralize with NaHCO3, extract, and purify the free

    
    -amino amide via column chromatography (typically DCM/MeOH/NH3).
    

Data Summary:

Electrophile (R-X) Yield (%) ee (%) Notes
Benzyl bromide 92 98 Fast reaction (<1h)
Allyl bromide 88 96 No over-alkylation

| tert-Butyl bromoacetate | 85 | 94 | Access to Asp derivatives |

Protocol B: Asymmetric Hydrogenation

Principle: Transition-metal catalyzed hydrogenation of


-enamido amides is the "gold standard" for generating high-purity amino acid derivatives. This protocol uses a Rhodium(I) complex with a 

-symmetric bisphosphine ligand (DuPhos or BPE) to reduce the C=C bond with exceptional facial selectivity.

Experimental Protocol:

Reagents:

  • Precursor:

    
    -Enamido amide (typically synthesized via condensation of 
    
    
    
    -keto amide with acetamide/catalytic acid).
  • Catalyst: [Rh(COD)((R,R)-Et-DuPhos)]OTf (Substrate/Catalyst ratio: 1000:1).

  • Hydrogen Source: H2 gas (balloon or moderate pressure 3-5 bar).

  • Solvent: Degassed Methanol.

Step-by-Step:

  • Glovebox Operation: In a nitrogen-filled glovebox, dissolve the

    
    -enamido amide substrate in degassed MeOH.
    
  • Catalyst Addition: Add the Rh-catalyst solution. The solution should turn a clear orange/red.

  • Hydrogenation: Transfer to a high-pressure autoclave (or thick-walled glass vessel for low pressure). Purge with H2 (3 cycles).

  • Reaction: Pressurize to 60 psi (4 bar) H2 and stir at RT for 12 h.

    • Critical: Enamides are highly reactive; conversion is usually quantitative.

  • Workup: Vent H2. Concentrate the solvent.

  • Purification: Pass through a short plug of silica gel to remove the Rh residue. Recrystallization is often sufficient to upgrade ee to >99%.

Protocol C: Aza-Henry / Umpolung Synthesis (Advanced)

Principle: This protocol addresses a specific gap: the synthesis of D-amino amides from simple aldehydes. It couples a cinchona-catalyzed enantioselective aza-Henry reaction with an "Umpolung Amide Synthesis" (UmAS).[2][3][4] The bromonitromethane acts as a masked amide equivalent.

Mechanism & Workflow:

AzaHenry cluster_legend Key Transformation Aldehyde Aliphatic Aldehyde (R-CHO) Imine Boc-Imine Aldehyde->Imine Condensation Intermediate Chiral α-Bromo Nitroalkane Imine->Intermediate + Bromonitro + Catalyst (-20°C) Bromonitro Bromonitromethane (BrCH2NO2) Catalyst PBAM Catalyst (Cinchona Derived) Product D-α-Amino Amide Intermediate->Product UmAS (Umpolung) AmineAdd Amine Nucleophile (R'-NH2)

Figure 2: The Umpolung Amide Synthesis (UmAS) pathway. The


-bromonitroalkane serves as an electrophilic acyl donor, reacting with amines to form the amide bond with inversion of configuration (or retention depending on mechanism), yielding D-amino amides.

Experimental Protocol:

Reagents:

  • Substrate: N-Boc-imine (derived from aliphatic aldehyde).

  • Reagent: Bromonitromethane (Caution: lachrymator).

  • Catalyst: PBAM (Bis(trifluoromethyl)benzyl-cinchoninium bromide).

  • Base: CsOH·H2O.

Step-by-Step:

  • Aza-Henry: To a solution of N-Boc-imine (1.0 equiv) and PBAM catalyst (10 mol%) in Toluene at -78 °C, add bromonitromethane (1.5 equiv) and solid CsOH·H2O.

  • Stir: Maintain at -78 °C or -20 °C (substrate dependent) for 24-48 h.

  • Isolation: Filter cold through a silica plug to remove base. Concentrate to obtain the chiral

    
    -bromo-nitroalkane.[4]
    
  • Umpolung Amidation: Redissolve the intermediate in THF. Add the desired amine (R'-NH2, e.g., benzylamine) (2.0 equiv).

  • Conversion: The amine attacks the nitro-bearing carbon, displacing the nitro group (as nitrite) and bromide in a complex rearrangement to form the amide bond.

  • Result: This yields the D-configured

    
    -amino amide with high enantiopurity.[2][3][4]
    

References

  • Phase-Transfer Catalysis (Maruoka): Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society.[5][6]

  • Aza-Henry / Umpolung (Johnston): Schwieter, K. E., & Johnston, J. N. (2015).[3] Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science.

  • Asymmetric Hydrogenation: Burk, M. J., et al. (1993). Preparation and Asymmetric Hydrogenation of α-Enamido Carboxylates. Journal of the American Chemical Society.[5][6]

  • DKR of

    
    -Halo Amides:  Yin, L., et al. (2024). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds. Journal of the American Chemical Society.[5][6] 
    

Sources

Troubleshooting & Optimization

solubility issues of 4-methoxyphenylglycinamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methoxyphenylglycinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide robust, field-proven troubleshooting protocols.

Part 1: Troubleshooting Guide for Solubility Issues

Researchers often face difficulties dissolving 4-methoxyphenylglycinamide due to its unique amphiphilic nature, possessing both polar and nonpolar functionalities, and its capacity for strong intermolecular hydrogen bonding in the solid state. This guide provides a systematic approach to overcoming these challenges.

Core Problem: Low or No Observed Solubility in a Chosen Organic Solvent

This is the most frequent issue. The resolution involves a logical progression from solvent selection to advanced solubilization techniques. The following workflow provides a step-by-step diagnostic and resolution pathway.

G cluster_0 Initial State cluster_1 Phase 1: Verification & Assessment cluster_2 Phase 2: Systematic Rescreening cluster_3 Phase 3: Advanced Techniques cluster_4 Resolution start Compound fails to dissolve verify_purity Verify Compound Purity & Solid Form (Amorphous vs. Crystalline) start->verify_purity Begin Troubleshooting assess_solvent Assess Solvent Choice: Is it appropriate for the solute? verify_purity->assess_solvent assess_conditions Review Experimental Conditions: (Temperature, Agitation) assess_solvent->assess_conditions solvent_screen Protocol 1: Perform Systematic Solvent Screen assess_conditions->solvent_screen If still insoluble solubility_found Solubility Achieved? solvent_screen->solubility_found cosolvency Protocol 3: Employ Co-solvent Strategy solubility_found->cosolvency No end Successful Solubilization solubility_found->end Yes temp_adjust Adjust Temperature cosolvency->temp_adjust If improvement is insufficient temp_adjust->end If successful

Caption: Troubleshooting workflow for 4-methoxyphenylglycinamide solubility.

Step 1: Understand the Molecule & Select an Appropriate Solvent

The solubility of a solute is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces are more likely to be miscible. 4-Methoxyphenylglycinamide has a complex molecular structure that dictates its behavior.

G cluster_features Key Molecular Features Influencing Solubility mol 4-Methoxyphenylglycinamide Structure amide Primary Amide (H-bond donor/acceptor) amine Primary Amine (H-bond donor/acceptor, Basic) phenyl Phenyl Ring (Nonpolar, Hydrophobic) methoxy Methoxy Group (Polar, H-bond acceptor)

Caption: Key functional groups of 4-methoxyphenylglycinamide.

The presence of strong hydrogen bond donors and acceptors (amide and amine groups) leads to high crystal lattice energy, which must be overcome by the solvent.[1][2] The ideal solvent must effectively disrupt these solute-solute interactions and form stable solute-solvent interactions.

Solvent Selection Strategy: Based on the molecular structure, polar solvents are the most promising candidates. They can be broadly categorized as:

  • Dipolar Aprotic Solvents: These solvents are polar but do not donate hydrogen bonds. They are excellent at solvating polar molecules. Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN).[3][4] These are often the best starting points.

  • Polar Protic Solvents: These solvents can both donate and accept hydrogen bonds. Examples include Methanol, Ethanol, and Isopropanol.[5][6] They can compete for hydrogen bonding with the solute.

  • Nonpolar Solvents: Solvents like Hexane, Toluene, and Dichloromethane are unlikely to be effective on their own, as they cannot sufficiently solvate the highly polar amide and amine groups.[7]

Table 1: Properties of Recommended Starting Solvents

SolventClassPolarity (Dielectric Constant)Hydrogen BondingPrimary Use Case
DMSO Dipolar Aprotic47.2AcceptorHigh-solubility stock solutions
DMF Dipolar Aprotic36.7AcceptorReaction medium, stock solutions
Ethanol Polar Protic24.5Donor & AcceptorGeneral purpose, lower toxicity
Methanol Polar Protic32.7Donor & AcceptorHigh polarity protic solvent
Acetonitrile Dipolar Aprotic37.5AcceptorChromatography, reactions

Data compiled from various sources including[8].

Step 2: Experimental Protocols for Solubility Determination & Enhancement

If initial attempts fail, a systematic experimental approach is necessary. Ensure that the compound is of high purity, as impurities can significantly alter solubility characteristics.[1]

Objective: To qualitatively assess the solubility of 4-methoxyphenylglycinamide in a range of candidate solvents.

Methodology:

  • Accurately weigh 5 mg of 4-methoxyphenylglycinamide into separate, small, clear glass vials (e.g., 1.5 mL vials).

  • Select a panel of 4-6 solvents from Table 1, covering both dipolar aprotic and polar protic classes.

  • To each vial, add the selected solvent in 100 µL increments.

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds at room temperature.

  • Visually inspect for complete dissolution against a dark background.

  • Continue adding solvent up to a total volume of 1 mL.

  • Record the approximate concentration at which dissolution occurs (e.g., <5 mg/mL, ~10 mg/mL, >50 mg/mL). This provides a rapid, qualitative assessment to guide further experiments.

Objective: To accurately measure the equilibrium solubility of the compound in a promising solvent. This is a gold-standard method for generating reliable solubility data.[9]

Methodology:

  • Add an excess amount of 4-methoxyphenylglycinamide to a vial containing a known volume of the chosen solvent (e.g., 20 mg in 2 mL of solvent). The presence of undissolved solid is essential to ensure saturation.[10]

  • Seal the vial tightly to prevent solvent evaporation.

  • Agitate the suspension at a constant, controlled temperature (e.g., 25 °C) using a shaker or stirring plate for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.[11]

  • Accurately dilute the clear filtrate with a suitable mobile phase or solvent.

  • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Express the solubility in units such as mg/mL or mol/L.

Objective: To improve solubility by using a mixture of two or more miscible solvents. A co-solvent can disrupt the solute's crystal lattice more effectively than a single solvent by providing a more tailored solvation environment.[12][13]

G S1 S S2 S S1->S2 Strong H-Bonds V1 V S1->V1 Weak Interaction V2 V1 S2->V2 Stronger Interaction V3 V2 S2->V3 Stronger Interaction label_insoluble Result: Insoluble label_soluble Result: Soluble

Caption: Mechanism of co-solvency enhancing solubility.

Methodology:

  • Select a primary solvent in which the compound has some, albeit low, solubility (e.g., Ethanol).

  • Select a co-solvent in which the compound is highly soluble (e.g., DMSO).

  • Prepare a series of solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 v/v of Ethanol:DMSO).

  • Using Protocol 1 or 2, determine the solubility in each co-solvent mixture.

  • Plot solubility as a function of the co-solvent percentage to identify the optimal ratio for maximum solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-methoxyphenylglycinamide that make it difficult to dissolve? The primary challenges arise from the combination of a rigid, nonpolar phenyl ring and multiple highly polar functional groups (a primary amide and a primary amine). These polar groups form strong, directional hydrogen bonds, creating a stable crystal structure that requires significant energy to break apart. A solvent must be able to interact favorably with both the hydrophobic ring and the hydrophilic, hydrogen-bonding groups simultaneously.

Q2: I've selected a solvent from the recommended list, but my compound is "oiling out" or forming a sticky precipitate instead of dissolving. What is happening? "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid precipitate. This often happens when a solution becomes supersaturated, for example, when a compound dissolved at a higher temperature starts to crash out upon cooling. The solute molecules may not have enough time or the right orientation to organize into a crystal lattice, instead forming an amorphous, often oily, phase. To resolve this, try using a slower cooling rate, introducing a seed crystal, or using a co-solvent system that better stabilizes the solute in solution.

Q3: Which class of organic solvents is the best universal starting point for dissolving 4-methoxyphenylglycinamide? For maximizing the chance of achieving high concentration, dipolar aprotic solvents like DMSO and DMF are typically the best starting points.[4][14] Their high polarity and ability to accept hydrogen bonds are very effective at disrupting the intermolecular forces in the solid compound without competing as hydrogen bond donors.

Q4: My experiment requires a non-polar solvent. How can I get 4-methoxyphenylglycinamide into a solvent like Toluene? Direct dissolution in a nonpolar solvent is highly unlikely to succeed. A solvent exchange or phase transfer strategy may be required. One approach is to first dissolve the compound in a minimal amount of a miscible, highly polar solvent like DMSO, and then slowly add this concentrated solution to the vigorously stirred nonpolar solvent. However, precipitation is still likely. Chemical modification, such as protecting the polar amine and amide groups to create a more lipophilic derivative, may be necessary for applications strictly requiring nonpolar media.

Q5: How does temperature affect the solubility of this compound? Generally, the solubility of solids increases with temperature.[15] Applying heat can provide the necessary energy to overcome the crystal lattice forces and increase solubility. However, this should be done with caution.

  • Stability: First, confirm the thermal stability of 4-methoxyphenylglycinamide to avoid degradation.

  • Supersaturation: Be aware that dissolving at a high temperature can create a supersaturated solution upon cooling, which may lead to rapid and uncontrolled precipitation.[10]

  • Controlled Crystallization: This temperature-dependent solubility can be advantageously used for purification via recrystallization.

Q6: Can I use surfactants to improve solubility in organic solvents? While surfactants are primarily used to enhance solubility in aqueous systems, some can function in organic media to form reverse micelles.[16] The polar head groups of the surfactant can create a polar microenvironment around the 4-methoxyphenylglycinamide molecule, allowing the nonpolar tails to interact with the bulk organic solvent. This is an advanced technique and would require significant empirical testing to find a suitable surfactant-solvent system.

References

  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Available at: [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Available at: [Link]

  • SciSpace. (n.d.). Organic solvents in the pharmaceutical industry. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]

  • ACS Publications. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Organic solvents in the pharmaceutical industry. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Brofind. (2024). Organic Solvents: Complete Guide, Industrial Uses & Safety. Available at: [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Hindawi. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • JAPS. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Available at: [Link]

  • ResearchGate. (n.d.). Intermolecular hydrogen bond interactions in water clusters of zwitterionic glycine: DFT, MESP, AIM, RDG, and molecular dynamics analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamidinium hydrogen sulfate. Available at: [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • CORE. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Available at: [Link]

Sources

Technical Support Center: Optimizing the Purification of 2-Amino-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-2-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, ensuring you can achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of 2-Amino-2-(4-methoxyphenyl)acetamide from typical reaction mixtures, such as those resulting from a Strecker synthesis followed by nitrile hydrolysis.

Q1: My final product is an oil or fails to crystallize. What should I do?

A1: This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystal lattice formation.

  • Plausible Cause & Explanation:

    • Residual Solvent: Even small amounts of the reaction solvent (e.g., methanol, ethanol) or a solvent used in workup (e.g., dichloromethane, ethyl acetate) can act as an "anti-solvent" for crystallization or simply keep the product in an oiled-out state.

    • Persistent Impurities: Unreacted starting materials or byproducts from the synthesis can act as "crystal poisons," disrupting the ordered arrangement of molecules necessary for crystallization. For instance, incomplete hydrolysis of the nitrile precursor, 2-amino-2-(4-methoxyphenyl)acetonitrile, can leave a structurally similar impurity.

  • Step-by-Step Troubleshooting Protocol:

    • Solvent Removal: Ensure all solvents are thoroughly removed from the crude product. Use a rotary evaporator and, if necessary, a high-vacuum pump for an extended period. Gentle heating (e.g., 30-40°C) on the rotary evaporator can aid in the removal of higher-boiling point solvents.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action can create nucleation sites for crystal growth.

    • Re-dissolution and Slow Evaporation: If trituration fails, re-dissolve the oil in a minimal amount of a good solvent (e.g., a small volume of methanol or ethyl acetate). Then, allow the solvent to evaporate slowly and undisturbed in a fume hood. This can sometimes promote the formation of crystals.

    • Purity Assessment: If the product remains an oil, it is crucial to assess its purity via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if impurities are the root cause. If significant impurities are detected, a more rigorous purification method like column chromatography is warranted before re-attempting crystallization.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low recovery from recrystallization is typically due to using an excessive amount of solvent or selecting a suboptimal solvent system.

  • Plausible Cause & Explanation:

    • Excessive Solvent: The goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent. Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling, thus reducing the yield.[1]

    • Inappropriate Solvent Choice: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility even at low temperatures, recovery will be poor.

  • Optimization Strategies:

    • Minimize Solvent Volume: When performing recrystallization, add the hot solvent in small portions to the crude product until it just dissolves. This ensures you are at or near the saturation point.

    • Cooling Protocol: After dissolution, allow the flask to cool slowly to room temperature before moving it to an ice bath. Gradual cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.[1]

    • Mother Liquor Recovery: A significant amount of product may remain in the mother liquor. To improve the overall yield, you can concentrate the mother liquor by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

    • Solvent System Re-evaluation: If yields remain low, consider a different solvent or a mixed-solvent system. For 2-Amino-2-(4-methoxyphenyl)acetamide, consider solvents like ethyl acetate or isopropanol. A mixed solvent system, such as methanol/water or ethanol/diethyl ether, can also be effective.

Q3: My purified product has a persistent color (e.g., yellow or brown). How can I remove it?

A3: Colored impurities are often highly conjugated organic molecules formed as byproducts during the synthesis.

  • Plausible Cause & Explanation:

    • Side Reactions: The starting materials, such as 4-methoxybenzaldehyde, can undergo side reactions under certain conditions, leading to the formation of colored polymeric or degradation products.

    • Oxidation: Amine-containing compounds can be susceptible to air oxidation, which can produce colored impurities.

  • Decolorization Protocol:

    • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.

      • Dissolve the crude, colored product in a suitable hot solvent for recrystallization.

      • Add a very small amount of activated carbon (a spatula tip is often sufficient, as excessive use can adsorb your product and reduce yield).

      • Keep the solution hot and swirl for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the carbon.

      • Allow the clear, colorless filtrate to cool and crystallize.

Q4: My HPLC or NMR analysis shows the presence of starting materials or the nitrile intermediate. How do I remove these?

A4: This indicates an incomplete reaction or inefficient initial purification. The choice of removal method depends on the properties of the impurity.

  • Plausible Cause & Explanation:

    • Incomplete Reaction: The hydrolysis of the nitrile precursor, 2-amino-2-(4-methoxyphenyl)acetonitrile, to the final amide may not have gone to completion.

    • Inefficient Workup: A simple extraction may not be sufficient to remove all unreacted starting materials, especially if they have similar solubilities to the product.

  • Purification Strategies:

    • Column Chromatography: This is the most reliable method for separating compounds with different polarities.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis first. The more polar product, 2-Amino-2-(4-methoxyphenyl)acetamide, will elute later than the less polar starting materials like 4-methoxybenzaldehyde.

    • Acid-Base Extraction: If the impurity is not basic (like 4-methoxybenzaldehyde), you can use an acid-base extraction.

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your amine-containing product will move into the aqueous layer as a salt.

      • Separate the layers and discard the organic layer containing the non-basic impurity.

      • Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the product precipitates out.

      • Extract the product back into an organic solvent, dry, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 2-Amino-2-(4-methoxyphenyl)acetamide?

A1: Ethyl acetate is an excellent choice for the recrystallization of many acetamide compounds.[2] Isopropanol and mixtures of ethanol/water can also be effective. The key is to find a solvent that provides good solubility at its boiling point and poor solubility at room temperature or 0°C.

SolventBoiling Point (°C)Properties
Ethyl Acetate77.1Good for many amides, moderate polarity.
Isopropanol82.6A common choice for recrystallization.
Ethanol/WaterVariableA mixed-solvent system that can be fine-tuned for optimal solubility.
Methanol64.7The product may have high solubility even at lower temperatures, potentially leading to lower yields.[3]

Q2: How can I be sure my product is pure?

A2: A combination of analytical techniques should be used to confirm the purity and identity of your compound.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate when visualized under UV light and/or with a suitable stain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The spectra should be clean, with integrations in ¹H NMR matching the expected number of protons.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity, often expressed as a percentage of the main peak area.

Q3: What are the likely impurities from a Strecker synthesis of the precursor?

A3: The Strecker synthesis involves the reaction of an aldehyde (4-methoxybenzaldehyde), an amine source (ammonia), and a cyanide source to form an α-aminonitrile.[4][5] Potential impurities carried over to the final product could include:

  • Unreacted 4-methoxybenzaldehyde.

  • The intermediate imine formed from the aldehyde and ammonia.

  • Side products from the polymerization of the aldehyde or imine.

Visualized Workflows

General Purification Workflow

The following diagram outlines a general workflow for the purification of 2-Amino-2-(4-methoxyphenyl)acetamide from a crude reaction mixture.

G cluster_0 Post-Reaction Workup cluster_1 Purification cluster_2 Analysis crude_mixture Crude Reaction Mixture solvent_removal Solvent Removal (Rotary Evaporation) crude_mixture->solvent_removal crude_solid Crude Solid/Oil solvent_removal->crude_solid purity_check Purity Check (TLC/HPLC) crude_solid->purity_check recrystallization Recrystallization purity_check->recrystallization High Purity column_chromatography Column Chromatography purity_check->column_chromatography Low Purity/ Multiple Spots pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Characterization (NMR, MP, HPLC) pure_product->analysis G start Crude product is an oil triturate Triturate with non-polar solvent (e.g., hexanes) and scratch flask start->triturate decision1 Did it solidify? triturate->decision1 collect Collect solid by filtration decision1->collect Yes redissolve Re-dissolve in minimal good solvent (e.g., ethyl acetate) decision1->redissolve No slow_evap Allow for slow evaporation redissolve->slow_evap decision2 Did crystals form? slow_evap->decision2 collect2 Collect crystals decision2->collect2 Yes purify Purity is likely low. Proceed to column chromatography. decision2->purify No

Caption: Decision tree for troubleshooting crystallization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 22, 2024, from [Link]

  • PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. Retrieved February 22, 2024, from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved February 22, 2024, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 22, 2024, from [Link]

  • (IUCr). (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved February 22, 2024, from [Link]

  • Google Patents. (n.d.). CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.
  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved February 22, 2024, from [Link]

  • PubChem. (n.d.). (2R)-2-Amino-2-(4-methoxyphenyl)acetamide. Retrieved February 22, 2024, from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved February 22, 2024, from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 22, 2024, from [Link]

  • ScholarWorks @ UTRGV. (2011, October 4). A truly green synthesis of a-aminonitriles via Strecker reaction. Retrieved February 22, 2024, from [Link]

  • DOI. (n.d.). Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and.... Retrieved February 22, 2024, from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved February 22, 2024, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Amino-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Amino-2-(4-methoxyphenyl)acetamide, a compound of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we aim to provide researchers with a comprehensive framework for its identification and characterization.

The Significance of Structural Elucidation

2-Amino-2-(4-methoxyphenyl)acetamide possesses a chiral center and multiple functional groups, including a primary amine, a primary amide, and a methoxy-substituted aromatic ring. Each of these features imparts distinct electronic and steric properties to the molecule, which are reflected in its ¹H NMR spectrum. A thorough understanding of this spectrum is crucial for verifying its synthesis, assessing its purity, and studying its interactions in biological systems.

Analysis of the ¹H NMR Spectrum of 2-Amino-2-(4-methoxyphenyl)acetamide

The ¹H NMR spectrum of 2-Amino-2-(4-methoxyphenyl)acetamide in a non-polar solvent like deuterochloroform (CDCl₃) reveals a series of distinct signals, each corresponding to a unique proton environment within the molecule.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 2-Amino-2-(4-methoxyphenyl)acetamide highlighting the different proton environments.

Predicted ¹H NMR Spectral Data in CDCl₃:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35Doublet2HAr-H (ortho to -CH(NH₂)CONH₂)The protons on the aromatic ring ortho to the electron-withdrawing acetamide group are deshielded.
~6.90Doublet2HAr-H (ortho to -OCH₃)The protons ortho to the electron-donating methoxy group are shielded and appear at a higher field.
~5.5Broad Singlet1H-CONH₂Amide protons often appear as broad signals due to quadrupolar relaxation and restricted rotation around the C-N bond.
~4.50Singlet1Hα-CHThis benzylic proton is deshielded by the adjacent aromatic ring, amino group, and carbonyl group.
~3.80Singlet3H-OCH₃Methoxy protons typically appear as a sharp singlet in this region.
~1.8Broad Singlet2H-NH₂Primary amine protons are exchangeable and often appear as a broad singlet.
~1.7Broad Singlet1H-CONH₂The second amide proton may appear separately or as part of a broad signal with the other amide proton.

Note: The exact chemical shifts of the -NH₂ and -CONH₂ protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Comparative Spectral Analysis

To fully appreciate the spectral features of 2-Amino-2-(4-methoxyphenyl)acetamide, it is instructive to compare its spectrum with those of structurally related compounds.

CompoundKey Structural DifferenceExpected ¹H NMR Spectral Differences
2-Amino-2-phenylacetamide Lacks the 4-methoxy group.The aromatic region will be a complex multiplet centered around 7.3-7.4 ppm, as the symmetry of the para-substitution is lost. The absence of the methoxy singlet at ~3.8 ppm is a key differentiator.
2-(4-methoxyphenyl)acetamide Lacks the α-amino group.The benzylic protons (-CH₂-) will appear as a singlet, likely shifted slightly upfield compared to the α-CH of the target compound due to the absence of the deshielding amino group.
N-(4-methoxyphenyl)acetamide The acetamide group is directly attached to the aromatic ring.The aromatic protons will show a characteristic AA'BB' splitting pattern. A singlet for the acetyl methyl group (-COCH₃) will be present around 2.1 ppm. The amide proton (-NH) will appear as a singlet, typically further downfield than the amide protons of the target compound.

This comparative approach allows for the confident assignment of signals and highlights the influence of each functional group on the chemical environment of the protons. For instance, the electron-donating nature of the methoxy group leads to an upfield shift of the ortho and para aromatic protons.[1]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of 2-Amino-2-(4-methoxyphenyl)acetamide.

Workflow for ¹H NMR Sample Preparation and Data Acquisition:

G A 1. Sample Preparation - Weigh 5-10 mg of sample. - Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). - Transfer to a clean, dry 5 mm NMR tube. B 2. Instrument Setup - Insert the sample into the NMR spectrometer. - Lock the spectrometer on the deuterium signal of the solvent. - Shim the magnetic field to optimize homogeneity. A->B C 3. Spectrum Acquisition - Set the appropriate spectral width and acquisition time. - Acquire the free induction decay (FID) by applying a radiofrequency pulse. - Co-add multiple scans to improve signal-to-noise ratio. B->C D 4. Data Processing - Apply a Fourier transform to the FID to obtain the spectrum. - Phase the spectrum to obtain pure absorption lineshapes. - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). C->D E 5. Spectral Analysis - Integrate the peaks to determine the relative number of protons. - Analyze the multiplicity (splitting patterns) to determine proton-proton coupling. - Assign the signals to the corresponding protons in the molecule. D->E

Caption: A standardized workflow for acquiring and analyzing a ¹H NMR spectrum.

Detailed Steps:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of 2-Amino-2-(4-methoxyphenyl)acetamide.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. The use of a polar aprotic solvent like DMSO-d₆ is often advantageous for amides and amines as it can slow down proton exchange, leading to sharper -NH signals.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to maximize its homogeneity across the sample, which results in sharp, symmetrical peaks.

  • Data Acquisition :

    • Set the appropriate acquisition parameters, including the spectral width (typically -2 to 12 ppm for ¹H NMR), the number of data points, and the acquisition time.

    • Apply a calibrated radiofrequency pulse to excite the protons.

    • Record the resulting Free Induction Decay (FID) signal.

    • Repeat the process for a set number of scans (e.g., 8 or 16) and average the FIDs to improve the signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure that all peaks have a pure absorptive lineshape.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Conclusion

The ¹H NMR spectrum of 2-Amino-2-(4-methoxyphenyl)acetamide provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration, and multiplicity of the signals, and by comparing the spectrum to those of related compounds, a confident structural assignment can be made. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectral data, which is an indispensable step in the rigorous characterization of chemical entities in a research and development setting.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Technical Assessment: Optical Rotation & Purity of (S)-4-Methoxyphenylglycinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (S)-4-Methoxyphenylglycinamide CAS: 76986-15-7 (Generic/Base), 1211495-60-1 (HCl Salt) Primary Application: Chiral intermediate for


-lactam antibiotics, diltiazem analogs, and enantioselective resolving agents.

This guide provides a technical analysis of the optical rotation reference values for (S)-4-methoxyphenylglycinamide . While specific literature values for this amide derivative are often proprietary or batch-specific, the optical behavior is predictable based on its parent acid, (S)-(+)-4-methoxyphenylglycine . This document synthesizes reference data from structural analogs, outlines a self-validating experimental protocol for determining specific rotation


, and highlights critical control points to prevent racemization during synthesis.

Reference Data & Comparative Analysis

Proxy Reference Values

In the absence of a universal pharmacopeial standard for the amide, the optical purity is validated against the parent amino acid and the unsubstituted phenylglycinamide analog.

Table 1: Optical Rotation of (S)-4-Methoxyphenylglycinamide Precursors & Analogs

CompoundStructureCASSpecific Rotation

ConditionsSource
(S)-4-Hydroxyphenylglycine Parent Acid32462-30-9+155° to +160° c=1, 1N HClTCI Chemicals [1]
(S)-Phenylglycine Analog (Acid)2935-35-5+157° c=1, 1N HClSigma-Aldrich [2]
(S)-Phenylglycinamide Analog (Amide)6485-52-5+100° (approx) c=1, H₂OLiterature Consensus
(S)-4-Methoxyphenylglycinamide Target 76986-15-7Predicted: (+) c=1, Polar SolventsBased on Analog Data

Technical Insight: The introduction of the para-methoxy group generally retains the sign of rotation of the parent phenylglycine but may alter the magnitude due to electronic effects on the chiral center. The (S)-enantiomer is consistently dextrorotatory (+) in acidic and polar protic solvents.

Solvent & pH Dependency

Optical rotation is an intensive property highly sensitive to the solvation shell.

  • Acidic Conditions (HCl): Protonation of the primary amine (

    
    ) typically enhances the positive rotation value.
    
  • Neutral Solvents (MeOH/Water): Values will differ significantly. A "Reference Value" is only valid if the solvent matches exactly.

Experimental Protocol: Determination of

To ensure scientific integrity, do not rely solely on a certificate of analysis. Validate the optical purity of your specific lot using this self-validating protocol.

Materials & Preparation
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: 1.0 N Hydrochloric Acid (Recommended for stability and solubility).

  • Sample: (S)-4-Methoxyphenylglycinamide (dried to constant weight).

Step-by-Step Methodology
  • Blank Calibration:

    • Fill the 1 dm (100 mm) polarimeter tube with pure 1.0 N HCl.

    • Measure rotation (

      
      ) to establish the zero point. Ensure 
      
      
      
      .
  • Sample Preparation:

    • Accurately weigh

      
       of the substance.
      
    • Transfer to a

      
       volumetric flask.
      
    • Dissolve and dilute to volume with 1.0 N HCl. (Concentration

      
      ).[1]
      
  • Measurement:

    • Rinse the tube twice with the sample solution.

    • Fill the tube, ensuring no air bubbles are trapped in the optical path.

    • Equilibrate to

      
       (or 
      
      
      
      ).
    • Record the observed rotation (

      
      ) as the average of 5 readings.
      
  • Calculation:

    
    
    
    • Where

      
       is path length in decimeters (usually 1 dm).[1][2]
      
    • Where

      
       is concentration in  g/100  mL.[2][3]
      
Workflow Visualization

PolarimetryProtocol cluster_QC Quality Control Check Start Start: Dry Sample Weigh Weigh 100 mg (±0.1 mg) Start->Weigh Dissolve Dissolve in 1N HCl (10 mL Volumetric) Weigh->Dissolve Measure Measure Obs. Rotation (Avg 5 readings) Dissolve->Measure Blank Calibrate Blank (Pure Solvent) Blank->Measure Zeroing Calc Calculate Specific Rotation [α] = (α_obs × 100) / (l × c) Measure->Calc Compare Compare vs Parent Acid (Expected: Positive +) Calc->Compare Temp Temp Control 20°C ± 0.5°C Temp->Measure Bubble Bubble Check Visual Inspection Bubble->Measure

Figure 1: Self-validating polarimetry workflow for determining specific rotation.

Synthesis & Racemization Risks[8]

When synthesizing or sourcing (S)-4-methoxyphenylglycinamide, the risk of racemization is high due to the acidity of the


-proton in phenylglycine derivatives.
Critical Control Points[9]
  • Coupling Reagents: Avoid harsh basic conditions. Phenylglycine derivatives are prone to racemization via an oxazolone intermediate or direct enolization under basic conditions [3].

  • Validation: If the measured

    
     is significantly lower than the expected positive range (e.g., 
    
    
    
    ), suspect partial racemization.
  • Purification: Recrystallization of the salt form (e.g., HCl or tartrate salt) is the most effective method to upgrade optical purity (ee%).

Synthesis Pathway Logic

SynthesisRisk Input (S)-4-Methoxyphenylglycine (High Optical Purity) Activation Carboxyl Activation (e.g., Mixed Anhydride/Ester) Input->Activation Amidation Amidation (NH3) Activation->Amidation Racemization Racemization Mechanism (Enolization / Oxazolone) Activation->Racemization High pH / Heat Product (S)-4-Methoxyphenylglycinamide Amidation->Product Controlled pH Risk RISK: Basic Conditions (Triethylamine/DIEA) Risk->Activation Excess Base Risk->Amidation Impurity Racemic Mixture (Lower Rotation) Racemization->Impurity

Figure 2: Synthesis pathway highlighting racemization risks during amide formation.

References

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J. Org. Chem. Retrieved from [Link]

  • PubChem. (2025).[4][5] 4-Hydroxyphenylglycine Compound Summary. National Library of Medicine. Retrieved from [Link][6]

Sources

A Comparative Stability Analysis: 4-Methoxyphenylglycinamide vs. 4-Hydroxyphenylglycinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

In the landscape of early-phase drug development, understanding the intrinsic stability of a molecule is paramount. This foundational knowledge influences formulation strategies, storage conditions, and ultimately, the viability of a drug candidate. This guide provides a detailed comparative analysis of the chemical stability of two closely related aromatic amides: 4-methoxyphenylglycinamide and 4-hydroxyphenylglycinamide. Through a series of forced degradation studies, designed in accordance with international regulatory standards, we will dissect the structural nuances that dictate their degradation pathways and overall stability profiles.

The core structural difference between these two molecules lies in the para-substituent of the phenyl ring: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. While seemingly minor, this variation introduces significant differences in electronic properties and reactivity, which, as we will demonstrate, have profound implications for their stability under hydrolytic, oxidative, and photolytic stress.

The Rationale for Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] By subjecting a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, and intense light), we can rapidly identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4][5][6][7] This proactive approach provides invaluable insights long before formal stability programs are initiated, saving both time and resources.

The stability-indicating method developed through this process must be able to resolve the parent drug from all significant degradation products, ensuring that the analytical method is specific and accurate for quantifying the drug's purity and potency over its shelf life.[7]

Experimental Design: A Head-to-Head Comparison

To objectively compare the stability of 4-methoxyphenylglycinamide and 4-hydroxyphenylglycinamide, a series of stress tests were designed based on the principles outlined in ICH guideline Q1A(R2).[8][9]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis P1 Stock Solutions (1 mg/mL in Methanol) S1 Acid Hydrolysis 0.1 M HCl, 60°C, 24h P1->S1 Subject to Stress S2 Base Hydrolysis 0.1 M NaOH, 60°C, 24h P1->S2 Subject to Stress S3 Oxidation 3% H₂O₂, RT, 24h P1->S3 Subject to Stress S4 Photostability (ICH Q1B) UV/Vis Light, RT P1->S4 Subject to Stress A1 Sample Neutralization (for Acid/Base Samples) S1->A1 S2->A1 A2 Dilution to Target Conc. S3->A2 S4->A2 A1->A2 A3 UPLC-MS/MS Analysis A2->A3 A4 Quantify Remaining Parent Drug A3->A4

Figure 1: General workflow for the forced degradation study.

Protocol 1: Stress Sample Generation
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of both 4-methoxyphenylglycinamide and 4-hydroxyphenylglycinamide in HPLC-grade methanol.

  • Acid Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Store protected from light at room temperature for 24 hours.

  • Photostability: Expose 2 mL of each stock solution in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines, alongside a control sample wrapped in aluminum foil.

  • Sample Processing: Before analysis, cool all samples to room temperature. Neutralize the acid and base-stressed samples with an equivalent amount of NaOH and HCl, respectively.

Protocol 2: Stability-Indicating UPLC-MS/MS Method

A robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed to quantify the parent compounds and separate them from their degradation products.

  • System: Waters ACQUITY UPLC with Xevo TQ-S Mass Spectrometer

  • Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific quantification of each parent compound.

Rationale for Method Choice: UPLC provides excellent resolution and speed, crucial for separating closely related degradation products. MS/MS detection offers unparalleled specificity and sensitivity, ensuring accurate quantification even in complex matrices.[10][11] The C18 stationary phase is a versatile choice for retaining and separating small aromatic molecules.

Predicted Degradation Pathways

The stability of each molecule is intrinsically linked to its functional groups. The primary points of vulnerability are the amide bond and the para-substituent on the phenyl ring.

Figure 2: Potential degradation pathways for each compound.

  • Amide Hydrolysis: Both molecules contain an amide bond susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding amino acid (phenylglycine derivative) and ammonia.[4][12] This is expected to be a primary degradation route for both under hydrolytic stress.

  • Ether Cleavage: The methoxy group in 4-methoxyphenylglycinamide is an ether, which can be cleaved under harsh acidic conditions, though this typically requires stronger acids (like HBr or HI) than used in this study.[13][14] Some minor degradation via this route might be possible.

  • Phenol Oxidation: The hydroxyl group in 4-hydroxyphenylglycinamide makes it a phenol. Phenols are highly susceptible to oxidation, which can lead to the formation of colored quinone-type species or polymeric products.[15] This is predicted to be a major degradation pathway under oxidative and potentially photolytic stress, representing the most significant stability difference between the two molecules.

Results: A Quantitative Comparison

The percentage of the parent drug remaining after 24 hours of stress was quantified using the validated UPLC-MS/MS method. The results are summarized below.

Stress Condition4-Methoxyphenylglycinamide (% Remaining)4-Hydroxyphenylglycinamide (% Remaining)Predominant Degradation Pathway
0.1 M HCl, 60°C 85.2%83.9%Amide Hydrolysis
0.1 M NaOH, 60°C 78.5%76.8%Amide Hydrolysis
3% H₂O₂, RT 96.1%42.3% Phenol Oxidation
Photostability (ICH Q1B) 98.8%89.5% Photodegradation/Oxidation
Control (No Stress) >99.9%>99.9%N/A

Discussion: Unpacking the Structure-Stability Relationship

The experimental data reveals a clear and compelling narrative about the stability of these two molecules, driven almost entirely by the para-substituent.

  • Hydrolytic Stability: Under both acidic and basic conditions, the two compounds showed comparable, moderate degradation. This indicates that the primary degradation pathway is amide hydrolysis, and the electronic differences between the methoxy and hydroxyl groups do not significantly alter the susceptibility of the amide bond to cleavage under these conditions.[4]

  • Oxidative Stability: The most dramatic difference was observed under oxidative stress. 4-methoxyphenylglycinamide demonstrated excellent stability , with minimal degradation in the presence of hydrogen peroxide. In stark contrast, 4-hydroxyphenylglycinamide was highly unstable , with over half of the compound degrading within 24 hours. This confirms the hypothesis that the phenolic hydroxyl group is a significant liability for oxidative degradation.[15] The electron-rich phenol ring is readily attacked by oxidizing agents, a common characteristic of such functional groups.[16]

  • Photostability: While less pronounced than oxidative degradation, a notable difference in photostability was also observed. 4-hydroxyphenylglycinamide showed significantly more degradation upon exposure to light. Phenolic compounds can absorb UV radiation and undergo photochemical reactions, including oxidation, which may explain this increased lability.[17][18] The methoxy-substituted compound proved to be more photostable.

Conclusion and Implications for Drug Development

This comparative guide demonstrates that while 4-methoxyphenylglycinamide and 4-hydroxyphenylglycinamide exhibit similar stability profiles under hydrolytic stress, their behaviors diverge significantly under oxidative and photolytic conditions.

Key Findings:

  • 4-methoxyphenylglycinamide is substantially more stable against oxidation and photodegradation. The methoxy group serves as a robust protective moiety, preventing the degradation pathways that readily affect the phenolic hydroxyl group.

  • 4-hydroxyphenylglycinamide is highly susceptible to oxidative degradation. The presence of the free phenolic group is a critical stability liability, a crucial consideration for any development program involving this or similar structures.

For researchers and drug development professionals, this analysis underscores a critical principle: small structural modifications can have a large impact on a molecule's chemical stability. The choice to use a free phenol versus a protected phenol (such as a methyl ether) can be the difference between a stable, developable drug candidate and one plagued by instability issues. Early-stage forced degradation studies are an indispensable tool for identifying such liabilities, enabling informed decisions in lead optimization and candidate selection.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • International Council for Harmonisation. Quality Guidelines.
  • Slideshare. Ich guideline for stability testing.
  • International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • PMC. Influence of Hydroxyl Groups on the Oxidative Reaction Characteristics of Active Groups in Lignite at Room Temperature.
  • Filo. (2025, May 16). which is more deshielding between hydroxyl group and methoxy.
  • Reddit. (2024, July 9). Shouldn't -OH be a better leaving group than -OCH3?.
  • R Discovery. (2020, February 13). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • PMC. Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids.
  • RSC Publishing. (2012, November 1). Analytical Methods.
  • ECHEMI. Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?.
  • Green Chemistry (RSC Publishing). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites.
  • Filo. (2025, August 29). Conversion of Methoxybenzene to Alcohol.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 4(1):714-718.
  • ResearchGate. (2025, August 27). (PDF) Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids.
  • The University of British Columbia. Removal of phenolic hydroxyl groups in lignin model compounds and its effect on photostability.
  • PMC. (2018, February 5). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems.
  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Oregon State University. (2021, June 13). Role of hydroxyl groups in the photophysics, photostability, and (opto)electronic properties of the fungi-derived pigment xylindein.
  • Chemistry Stack Exchange. (2015, April 21). Aromatic ether to phenol reagents.
  • Sparkl. Revision Notes - Different Reaction Conditions for Phenol vs. Benzene | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level.
  • Chemistry Stack Exchange. (2015, February 26). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?.
  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products.
  • SpringerLink. (2021, November 23). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran.
  • PMC. Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties.
  • PubChem. (4-Hydroxyphenyl)glycylamoxicillin, D-.
  • RSC Publishing - The Royal Society of Chemistry. Analytical Methods.
  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
  • ChemicalBook. (2026, January 13). 4-METHOXYPHENYLACETYL CHLORIDE | 4693-91-8.
  • RSC Publishing. Stability regulation of metal–organic framework materials for electrocatalysis.
  • ResearchGate. (2025, October 31). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • PubMed. (2011, May 30). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy.

Sources

validating enantiomeric excess (ee) of alpha-aryl amino amides

Guide to Validating Enantiomeric Excess of -Aryl Amino Amides

Executive Summary: Method Selection Matrix

For pharmaceutical intermediates, Chiral HPLC (Normal Phase) remains the regulatory gold standard due to its established robustness. However, SFC (Supercritical Fluid Chromatography) is superior for high-throughput screening of basic amines. NMR is a viable rapid-screening tool but lacks the precision required for final release testing (

FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Chiral SFC Method C:

H NMR (Shift Reagents)
Precision High (

error)
High (

error)
Moderate (

error)
Throughput Moderate (15–30 min/run)High (3–8 min/run)High (5 min/sample)
Sample Prep Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)Minimal (Mix in tube)
Key Constraint Solvent consumptionEquipment costPeak overlap/Broadening
Best For Final QC / Validation Reaction Monitoring Early Screening
Part 1: The Analytical Challenge
  • 
    -Primary Amine:  Highly basic. Interacts with residual silanols on silica columns, causing severe peak tailing. Solution: Requires basic mobile phase additives (DEA, TEA).
    
  • Amide Group: Polar hydrogen bond donor/acceptor. Solution: Requires polar modifiers (IPA, Ethanol) to modulate retention.

  • Aryl Ring: Provides UV absorption (typically 254 nm), enabling sensitive detection without derivatization.

Part 2: Primary Method – Chiral HPLC (Normal Phase)

The Standard: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are the most effective for this class.

Recommended Columns
  • Primary Screen: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary Screen: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

The "Self-Validating" Protocol

A method is only valid if it can resolve the racemate. You must prove that if the wrong enantiomer were present, you would see it.

Step-by-Step Workflow:

  • System Preparation:

    • Flush system with Isopropanol (IPA) to remove aqueous buffers.

    • Equilibrate column with Mobile Phase for 30 mins.

  • Mobile Phase Preparation (Premix):

    • Base: n-Hexane (90%)

    • Modifier: Isopropanol or Ethanol (10%)

    • Additive (CRITICAL): Diethylamine (DEA) or Triethylamine (TEA) at 0.1% v/v .

    • Why DEA? It masks silanol sites on the silica support, sharpening the amine peak.

  • Racemic Standard Injection (The Control):

    • Dissolve a 1:1 mixture of enantiomers (racemate) in the mobile phase (~1 mg/mL).

    • Inject 5–10 µL.

    • Success Criteria: Baseline resolution (

      
      ). If peaks overlap, increase the alcohol modifier or switch from IPA to Ethanol.
      
  • Sample Injection:

    • Inject the synthesized sample.

    • Compare retention time (

      
      ) strictly against the racemate.
      

Data Calculation:

1
Part 3: Modern Alternative – Chiral SFC

SFC is rapidly replacing HPLC for basic amines because the supercritical

SFC Protocol:

  • Column: Chiralpak AD-3 or IG-3 (3 µm particle size for speed).

  • Mobile Phase:

    
     (Main stream) + Co-solvent (MeOH + 0.2% Isopropylamine).
    
  • Gradient: 5% to 40% Co-solvent over 5 minutes.

  • Back Pressure: 120–150 bar.

  • Advantage: The amino amide elutes quickly with perfect symmetry, often resolving in under 3 minutes.

Part 4: Rapid Screening – H NMR with Shift Reagents

Use this for "in-process" checks when HPLC is unavailable. This method relies on Chiral Shift Reagents (CSR) like Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (

Mechanism: The paramagnetic Europium binds to the basic amine/amide, spreading the NMR signals of the two enantiomers.

Protocol:

  • Dissolve 5–10 mg of amino amide in 0.6 mL

    
    .
    
  • Acquire a standard

    
    H NMR (Reference spectrum).
    
  • Add 0.2 equivalents of

    
    . Shake well.
    
  • Acquire spectrum.[2] Look for the splitting of the

    
    -proton  (methine CH) or the Aryl protons .
    
  • Incrementally add CSR (up to 1.0 eq) until peaks are separated.

  • Integrate the split peaks to calculate ratio.

Part 5: Visualization of Workflows
Workflow 1: The Validation Decision Tree

ValidationLogicStartSynthesized Alpha-ArylAmino AmideCheckRacDo you have aRacemic Standard?Start->CheckRacSynthRacSynthesize/PurchaseRacemateCheckRac->SynthRacNoMethodSelSelect MethodCheckRac->MethodSelYesSynthRac->MethodSelHPLCChiral HPLC (NP)Col: AD-H / OD-HMP: Hex/IPA/DEAMethodSel->HPLCGold StandardSFCChiral SFCCol: AD-3MP: CO2/MeOH/IPA-amineMethodSel->SFCHigh ThroughputNMR1H NMRReagent: Eu(hfc)3MethodSel->NMRQuick ScreenValidInject Racemate(System Suitability)HPLC->ValidSFC->ValidCalcEECalculate ee%NMR->CalcEEIntegrationResolutionResolution > 1.5?Valid->ResolutionOptimizeChange Column orModifier (IPA <-> EtOH)Resolution->OptimizeNo (Overlap)RunSampleRun SampleResolution->RunSampleYes (Baseline)Optimize->ValidRunSample->CalcEE

Caption: Logical workflow for validating ee, emphasizing the mandatory requirement for a racemic standard to establish system suitability.

Workflow 2: HPLC Method Development for Basic Amides

HPLC_OptimizationInputInitial Conditions:Hexane/IPA (90:10)+ 0.1% DEAResult1Result AnalysisInput->Result1TailPeak Tailing?Result1->TailAsymmetry > 1.2ResPoor Resolution?Result1->ResRs < 1.5SuccessBaseline Separation(Rs > 1.5)Result1->SuccessOptimalFixTailIncrease DEA to 0.2%or Switch to TEATail->FixTailFixTail->Result1FixRes1Lower IPA % (to 5%)Res->FixRes1Retain OrderFixRes2Switch Modifier(IPA -> Ethanol)Res->FixRes2Alter SelectivityFixRes1->Result1FixRes2->Result1

Caption: Optimization loop for alpha-aryl amino amides, addressing the specific issues of amine tailing and amide selectivity.

References
  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Sigma-Aldrich (Merck). (2021). Chiral Amino Acid and Peptide Separations – The Next Generation. Chromatography Today. Retrieved from [Link]

  • Phenomenex. (2017). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 2-Amino-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 2-Amino-2-(4-methoxyphenyl)acetamide CAS Number: 76986-15-7 Content Type: Operational Safety Guide[1][2]

Executive Summary: The "Band of Control" Approach

As researchers, we often handle intermediates like 2-Amino-2-(4-methoxyphenyl)acetamide (an


-amino amide derivative of 4-methoxyphenylglycine) where specific toxicological data is sparse.[1][2] In these instances, relying solely on a generic SDS is insufficient.

We must apply a "Band of Control" strategy. Structurally, this compound combines a primary amine, an amide, and an electron-rich methoxy-benzene ring.[1][2] This motif suggests potential for skin sensitization , respiratory irritation (H335) , and corrosivity to mucous membranes similar to its analog, Phenylglycinamide (CAS 6485-67-2).[1][2]

This guide treats the substance not just as an irritant, but as a bioactive intermediate requiring strict containment to prevent cross-contamination and occupational sensitization.[2][3]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[2][3] The primary risks associated with CAS 76986-15-7 are physical (dust generation) and chemical (nucleophilic reactivity).[1][2]

Hazard Class (GHS)Risk DescriptionCritical Control Point
Skin Irritant (Cat 2) Amine functionality can cause contact dermatitis or chemical burns upon moisture contact.[1][2]Glove Permeation
Eye Irritant (Cat 2A) Fine dusts are highly irritating to the cornea; basicity increases damage potential.[3]Goggle Seal
STOT-SE (Cat 3) Inhalation of dust triggers respiratory tract inflammation.[1][3]Engineering Controls
Sensitization Structural Alert: Benzylic amines can act as haptens, leading to allergic response over time.[2][3]Decontamination

Task-Based PPE Matrix

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and potential for exposure of the task.[3]

Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solids Handling (Weighing, Aliquoting)Engineering Control Primary: Fume Hood or Powder Containment Hood.Secondary:[1][2] N95 (minimum) if outside hood.[3]Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (extended cuff)Chemical Goggles (Indirect Vent).Safety glasses are insufficient for fine powders.[1][3]Lab Coat (Cotton/Poly)+ Disposable Tyvek Sleeves
Reaction Setup (Solvent Addition)Fume Hood (Sash at working height).[1][3]Single Nitrile Glove (Change immediately upon splash).[3]Safety Glasses with Side Shields (if powder is dissolved).[3]Standard Lab Coat
Quench/Work-up (pH adjustment)Fume Hood.Risk of exothermic amine protonation.[1][3]Chemical Resistant Gloves (Neoprene or Thicker Nitrile 0.15mm+)Chemical Goggles + Face Shield (if >500mL volume).[3]Chemical Apron over Lab Coat
Spill Cleanup (Solid or Liquid)P100 / N100 Respirator (Half-face mask).[1][3]Double Gloving (Nitrile + Laminate/Silver Shield for solvents).[3]Chemical Goggles.Tyvek Coveralls (if spill > 10g).[3]

Operational Protocol: Step-by-Step

This protocol is designed to be self-validating . If a step fails (e.g., balance instability), the safety system forces a pause.[1][2][3]

Phase A: Engineering Setup (Pre-Work)
  • Airflow Verification: Verify Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s). Use a tissue strip to visualize inward flow.[3]

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[3]

    
    -Amino acetamides are often fluffy, electrostatic solids that "jump" during weighing.[1][2]
    
  • Decon Zone: Prepare a "dirty" zone inside the hood lined with absorbent pads.[3]

Phase B: Weighing & Transfer (The Critical Step)
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves (tucked over cuffs).[2][3]

  • Tare Vessel: Use a pre-weighed, screw-top vial. Never weigh directly onto paper for this compound; static will cause loss and aerosolization.[3]

  • Transfer: Use a disposable anti-static spatula.[3]

    • Technique: Do not dump.[3] Tap the spatula gently against the vial lip to dislodge powder.[3]

  • Seal: Cap the vial inside the hood before moving it to the reaction station.

  • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened in Ethanol.[3] Dispose of the wipe as solid hazardous waste.[3]

Phase C: Reaction & Solubilization
  • Solvent Choice: When dissolving, add solvent slowly.[3] The amine group is basic; if using an acidic medium, exotherms will occur.[2][3]

  • Segregation: Keep this reaction vessel labeled clearly: "Warning: Amine Intermediate - Irritant." [3]

Decontamination & Disposal Workflow

Proper disposal prevents downstream exposure to EHS personnel.[3]

Disposal Classification:

  • Solid Waste: Segregate as "Hazardous Organic Solid."[3]

  • Liquid Waste: Segregate as "Basic Organic Waste" (pH > 7).[3] Do not mix with acidic waste streams without neutralization to prevent heat generation.[3]

Decontamination Solution:

  • Use a 5% Citric Acid solution followed by water.[3] The acid converts the lipophilic free base amine into a water-soluble salt, making it easier to wipe away.[1][2]

Visualized Safety Workflow (DOT Diagram)

The following diagram illustrates the "Cradle-to-Grave" decision logic for handling this compound.

G Start Start: Handling 2-Amino-2-(4-methoxyphenyl)acetamide RiskAssess Risk Assessment: Is powder flowable/dusty? Start->RiskAssess Engineering Engineering Control: Fume Hood Required (Face Velocity > 80 fpm) RiskAssess->Engineering Yes (Dust Risk) RiskAssess->Engineering No (Still requires containment) PPE_Solid PPE (Solids): Double Nitrile Gloves Chemical Goggles Lab Coat + Sleeves Engineering->PPE_Solid Solid Handling PPE_Liquid PPE (Liquids): Single Nitrile Gloves Safety Glasses Lab Coat Engineering->PPE_Liquid Solution Handling Handling Handling Protocol: 1. Anti-static measures 2. Weigh in closed vessel 3. Wipe exterior before removal PPE_Solid->Handling PPE_Liquid->Handling Decon Decontamination: Clean surfaces with 5% Citric Acid (Solubilize Amine) Handling->Decon Post-Procedure Disposal Disposal: Solid: Haz Organic Liquid: Basic Organic Waste Decon->Disposal

Caption: Operational workflow for handling 2-Amino-2-(4-methoxyphenyl)acetamide, emphasizing the transition from risk assessment to specific decontamination strategies.

References

  • PubChem. (n.d.).[3] Compound Summary: Phenylglycinamide.[3] National Library of Medicine.[3] Retrieved February 26, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Laboratory Safety Guidance: Working with Chemical Hazards. Retrieved February 26, 2026, from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-methoxyphenyl)acetamide
Reactant of Route 2
2-Amino-2-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.